Product packaging for 4-Bromo-1-methoxyisoquinoline(Cat. No.:CAS No. 746668-73-5)

4-Bromo-1-methoxyisoquinoline

Cat. No.: B1292691
CAS No.: 746668-73-5
M. Wt: 238.08 g/mol
InChI Key: BQMVHRXGXCDQEW-UHFFFAOYSA-N
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Description

4-Bromo-1-methoxyisoquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1292691 4-Bromo-1-methoxyisoquinoline CAS No. 746668-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMVHRXGXCDQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647224
Record name 4-Bromo-1-methoxyisoquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746668-73-5
Record name 4-Bromo-1-methoxyisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-methoxyisoquinoline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline (CAS 746668-73-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a key synthetic route, and explores its potential applications in the development of bioactive compounds, particularly as a scaffold for kinase inhibitors. While specific experimental data for this compound is limited in public literature, this guide consolidates available information and draws parallels from structurally related molecules to provide a valuable resource for researchers.

Chemical and Physical Properties

This compound is a halogenated isoquinoline derivative. The presence of the bromine atom at the 4-position and a methoxy group at the 1-position imparts unique reactivity, making it a versatile intermediate for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 746668-73-5[2]
Molecular Formula C₁₀H₈BrNO[2]
Molecular Weight 238.08 g/mol [2]
Appearance White to off-white solid[3]
Melting Point 53-55 °C (from ethanol)[4]
Boiling Point 315.6 °C at 760 mmHg (Predicted)[4]
Density 1.516 g/cm³ (Predicted)[4]
Solubility Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.[1]
Storage Temperature 2-8°C[3]

Synthesis

A feasible synthetic route to this compound involves the nucleophilic substitution of a chloro group with a methoxy group.

Synthesis from 4-Bromo-1-chloroisoquinoline

A common method for the preparation of this compound is the reaction of 4-bromo-1-chloroisoquinoline with sodium methoxide in methanol. This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Reaction Scheme:

G cluster_0 Synthesis of this compound start 4-Bromo-1-chloroisoquinoline reagent + Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent product This compound reagent->product conditions 70 °C reagent->conditions yield Yield: 88.0% product->yield

Caption: Synthetic pathway for this compound.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.

  • Reagent Addition: To this solution, add a solution of sodium methoxide in methanol. The amount of sodium methoxide should be in stoichiometric excess.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and maintain this temperature with stirring.[4] Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Spectroscopic Data (Reference)

No specific, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound (CAS 746668-73-5) has been identified. However, the data for the closely related compound, 4-Bromoisoquinoline (CAS 1532-97-4) , can serve as a useful reference for structural elucidation.

Table 2: Spectroscopic Data for 4-Bromoisoquinoline (CAS 1532-97-4)

Spectroscopy TypeKey FeaturesSource
¹H NMR Spectra available for reference.[5]
¹³C NMR Spectra available for reference.[6]
FTIR Spectra available for reference.[5]
Mass Spectrometry Mass spectra (electron ionization) are available.[7]

Researchers synthesizing this compound would expect to see characteristic signals for the methoxy group (a singlet around 3.8-4.0 ppm in ¹H NMR and a signal around 55-60 ppm in ¹³C NMR) in addition to the signals corresponding to the bromo-isoquinoline core.

Reactivity and Potential Applications

The bromine atom at the 4-position of the isoquinoline ring is a key functional group that allows for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This makes this compound a valuable intermediate for creating libraries of substituted isoquinolines for drug discovery programs.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce a wide range of substituents at the 4-position.

G cluster_1 Suzuki-Miyaura Coupling Workflow start This compound reagents + R-B(OH)₂ (Boronic Acid) start->reagents catalyst Pd Catalyst + Base reagents->catalyst product 4-Substituted-1-methoxyisoquinoline catalyst->product

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of various primary or secondary amines at the 4-position of the isoquinoline core, leading to a diverse set of amino-isoquinoline derivatives.

G cluster_2 Buchwald-Hartwig Amination Workflow start This compound reagents + R¹R²NH (Amine) start->reagents catalyst Pd Catalyst + Base reagents->catalyst product 4-Amino-1-methoxyisoquinoline catalyst->product

Caption: General workflow for Buchwald-Hartwig amination.

Biological Activity and Drug Development Potential

The isoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs.[3] Derivatives of isoquinoline have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[8][9]

Kinase Inhibition

A significant area of interest for isoquinoline derivatives is in the development of protein kinase inhibitors.[3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[10] The isoquinoline core can serve as a scaffold to which various functional groups can be attached to achieve potent and selective inhibition of specific kinases.

While no specific kinase inhibition data for this compound has been published, studies on related substituted isoquinolines and pyrazolo[3,4-g]isoquinolines have demonstrated their potential as inhibitors of kinases such as Haspin, CLK1, DYRK1A, and CDK9.[10] For instance, the introduction of different substituents at the 4-position of the isoquinoline ring has been shown to significantly modulate the kinase inhibition profile.[10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general method for assessing the kinase inhibitory activity of a compound like this compound or its derivatives. The ADP-Glo™ Kinase Assay is a common method used.[10]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare solutions of the target recombinant kinase, its specific substrate, and ATP in the kinase assay buffer.

  • Assay Procedure:

    • Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.

    • Add the kinase to the wells and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature.

  • Detection:

    • Stop the reaction using a stop reagent.

    • Detect the amount of ADP produced, which is proportional to the kinase activity, using a suitable detection reagent (e.g., ADP-Glo™).

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_3 Kinase Inhibition Assay Workflow Start Prepare Reagents (Compound, Kinase, Substrate, ATP) Incubate Pre-incubate Kinase with Compound Start->Incubate React Initiate Reaction with ATP/Substrate Incubate->React Detect Stop Reaction & Detect ADP Production React->Detect Analyze Data Analysis (Calculate IC₅₀) Detect->Analyze

Caption: General workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its key features include a readily displaceable bromine atom, which allows for the introduction of diverse functionalities through cross-coupling reactions, and the isoquinoline core, a known pharmacophore with a propensity for kinase inhibition. While detailed experimental and biological data for this specific compound are scarce in the public domain, the information presented in this guide, based on its chemical properties and data from related compounds, provides a solid foundation for its application in drug discovery and medicinal chemistry research. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-1-methoxyisoquinoline

Introduction

This compound is a halogenated isoquinoline derivative. Its chemical structure consists of an isoquinoline core substituted with a bromine atom at the C4 position and a methoxy group at the C1 position. This compound is a solid at room temperature.[1][2][3] Isoquinoline and its derivatives are of interest in medicinal chemistry and drug development due to their presence in a variety of natural products and their potential for diverse biological activities.[4] This document provides a detailed overview of the known physical properties of this compound, along with a general experimental protocol for the determination of a key physical property, its melting point.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Chemical Identifiers
IUPAC NameThis compound[2][3][5]
CAS Number746668-73-5[2][5]
Molecular FormulaC₁₀H₈BrNO[2][5]
InChIInChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3[2][5]
InChIKeyBQMVHRXGXCDQEW-UHFFFAOYSA-N[2][5]
Canonical SMILESCOC1=NC=C(C2=CC=CC=C21)Br[2]
Physical Properties
Molecular Weight238.08 g/mol [5]
Physical StateSolid[2]
Melting Point53-55 °C (from ethanol)[6]
Boiling Point315.6 °C at 760 mmHg[6]
Density1.516 g/cm³[6]
Refractive Index1.64[6]
Flash Point144.6 °C[6]
Vapor Pressure0.000803 mmHg at 25°C[6]
Predicted Properties
pKa0.99 ± 0.20[6]
LogP3.00590[6]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively available in the public domain. However, a general and widely accepted methodology for determining the melting point of a solid organic compound, such as this compound, is the capillary method using a melting point apparatus.[7]

General Protocol for Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • The solid sample (e.g., this compound)

  • Spatula

  • Watch glass or weighing boat

Procedure:

  • Sample Preparation: Place a small amount of the dry, crystalline sample onto a clean watch glass or weighing boat.[7]

  • Loading the Capillary Tube: Use a spatula to finely crush the sample. Open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is typically sufficient.[7]

  • Melting Point Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating and Observation:

    • If the approximate melting point is unknown, a rapid heating rate can be used to get a preliminary, rough estimate.

    • For an accurate determination, a slower heating rate (1-2 °C per minute) should be used as the temperature approaches the expected melting point.

  • Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely melted into a clear liquid.[8] For a pure substance, this range is typically narrow (0.5-2 °C). The reported melting point for this compound is 53-55 °C.[6]

  • Post-Analysis: After the determination, the used capillary tube should be disposed of in the appropriate glass waste container.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the determination of the melting point of a solid organic compound.

MeltingPointWorkflow Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording cluster_cleanup Cleanup prep1 Place solid sample on watch glass prep2 Crush sample into a fine powder prep1->prep2 prep3 Load sample into capillary tube (2-3 mm height) prep2->prep3 meas1 Insert capillary tube into melting point apparatus prep3->meas1 meas2 Heat sample slowly (1-2 °C/min) near expected melting point meas1->meas2 meas3 Observe and record the melting range meas2->meas3 data1 Record T_initial (first liquid drop) meas3->data1 data2 Record T_final (sample completely liquid) meas3->data2 clean1 Dispose of used capillary tube in glass waste data2->clean1

References

An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the characteristic spectroscopic features of this molecule and discusses the potential biological significance and applications of isoquinoline derivatives in interfering with key cellular signaling pathways. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis and evaluation of novel therapeutic agents.

Core Chemical Identity

This compound is a derivative of isoquinoline, a bicyclic aromatic organic compound. The presence of a bromine atom at the 4-position and a methoxy group at the 1-position significantly influences its chemical reactivity and potential biological activity.

IdentifierValue
IUPAC Name This compound[1][2][3]
CAS Number 746668-73-5[1][2]
Molecular Formula C10H8BrNO[1][2][4]
Molecular Weight 238.08 g/mol [2]
Canonical SMILES COC1=NC=C(C2=CC=CC=C21)Br[2]
InChI Key BQMVHRXGXCDQEW-UHFFFAOYSA-N[1][2][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical State Solid[1]Fluorochem
Melting Point 53-55 °C (in ethanol)[4]LookChem
Boiling Point 315.6 °C at 760 mmHg[4]LookChem
Density 1.516 g/cm³[4]LookChem
Purity Typically available at ≥95%Multiple Suppliers
Storage Sealed in dry, room temperature conditions[3]Sigma-Aldrich

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution of 4-bromo-1-chloroisoquinoline with sodium methoxide. This reaction is a common method for introducing alkoxy groups onto heterocyclic rings.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-1-chloroisoquinoline

  • Sodium methoxide

  • Methanol (anhydrous)

  • Stirring apparatus

  • Reflux condenser

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.

  • Add a stoichiometric equivalent of sodium methoxide to the solution.

  • Heat the reaction mixture to reflux (approximately 70 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Resuspend the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound. A reported yield for this reaction is 88.0%[4].

Synthesis_Workflow reagents 4-bromo-1-chloroisoquinoline + Sodium Methoxide reaction Nucleophilic Substitution reagents->reaction solvent Methanol (70°C) solvent->reaction workup Workup (Evaporation, Extraction, Drying) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the isoquinoline ring system and a singlet for the methoxy group protons.
¹³C NMR Resonances for the ten carbon atoms, including those of the aromatic rings, the methoxy group, and the carbon atoms attached to bromine and the methoxy group.
IR Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic ring and methoxy group, C=N and C=C stretching of the isoquinoline core, and C-O stretching of the methoxy group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, with a characteristic M+2 isotopic peak of similar intensity due to the presence of the bromine atom.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the isoquinoline scaffold is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs[1][4]. Isoquinoline derivatives have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities[5]. The introduction of a bromine atom can enhance the therapeutic potential of a molecule by increasing its lipophilicity and metabolic stability.

Relevant Signaling Pathways

Isoquinoline alkaloids have been shown to modulate several key signaling pathways implicated in disease pathogenesis. Understanding these interactions can provide a framework for investigating the mechanism of action of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and immune responses. Some isoquinoline alkaloids have been found to inhibit this pathway, thereby exerting anti-inflammatory effects[1].

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IKK IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_n->DNA Transcription Gene Transcription (Inflammation) DNA->Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Isoquinoline Isoquinoline Derivative (Potential Inhibitor) Isoquinoline->IKK

Potential inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Certain isoquinoline alkaloids have been reported to interfere with MAPK signaling[4].

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation Isoquinoline Isoquinoline Derivative (Potential Inhibitor) Isoquinoline->Raf

Potential modulation of the MAPK signaling pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. The known biological activities of the broader isoquinoline class, particularly their ability to modulate key signaling pathways such as NF-κB and MAPK, provide a strong rationale for the continued investigation of this and related compounds in drug discovery programs. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

Technical Guide: 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-1-methoxyisoquinoline, a heterocyclic organic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, plausible synthetic routes with experimental protocols, and potential biological significance based on the activities of structurally related isoquinoline derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel isoquinoline-based compounds for drug discovery and development.

Physicochemical Properties

This compound is a halogenated isoquinoline derivative. The presence of the bromine atom and the methoxy group at positions 4 and 1, respectively, imparts specific chemical reactivity and potential for biological activity. A summary of its key quantitative data is presented in Table 1.

PropertyValueSource(s)
Molecular Weight 238.08 g/mol [1][2][3]
Molecular Formula C₁₀H₈BrNO[1]
CAS Number 746668-73-5[2]
Monoisotopic Mass 236.97893 Da[1]
Physical State Solid[4]
InChIKey BQMVHRXGXCDQEW-UHFFFAOYSA-N[2]
SMILES COC1=NC=C(Br)C2=CC=CC=C21[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic routes, primarily involving the modification of a pre-formed isoquinoline or isoquinolinone core. Below are detailed methodologies for plausible synthetic pathways.

Method 1: Nucleophilic Substitution of a Halogenated Precursor

One common approach for introducing a methoxy group onto the isoquinoline ring is through the nucleophilic substitution of a more labile halide, such as a chlorine atom.

Experimental Protocol:

  • Starting Material: 4-Bromo-1-chloroisoquinoline.

  • Reagents: Sodium methoxide (CH₃ONa), Methanol (MeOH) as solvent.

  • Procedure:

    • To a solution of 4-bromo-1-chloroisoquinoline in anhydrous methanol, add a stoichiometric excess of sodium methoxide.

    • The reaction mixture is heated to reflux (approximately 70°C) and stirred for several hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

G cluster_synthesis Synthesis Workflow start Start: 4-Bromo-1-chloroisoquinoline react React with Sodium Methoxide in Methanol (70°C) start->react monitor Monitor Reaction (TLC) react->monitor workup Workup: - Remove Solvent - Partition (Water/EtOAc) - Wash & Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify end End: this compound purify->end

Diagram 1: Workflow for the synthesis of this compound.
Method 2: O-Alkylation of an Isoquinolinone Precursor

An alternative route involves the O-alkylation of the corresponding isoquinolinone.

Experimental Protocol:

  • Starting Material: 4-Bromo-1,2-dihydroisoquinolin-1-one.

  • Reagents: A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., DMF, acetonitrile).

  • Procedure:

    • Suspend 4-Bromo-1,2-dihydroisoquinolin-1-one and the base in the chosen solvent.

    • Add the methylating agent dropwise to the suspension at room temperature.

    • The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC).

    • The reaction is quenched with water, and the product is extracted with an appropriate organic solvent.

    • The combined organic extracts are washed, dried, and concentrated.

    • Purification of the crude product is achieved via column chromatography.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the isoquinoline scaffold is a common motif in a wide range of biologically active natural products and synthetic pharmaceuticals. Derivatives of isoquinoline are known to exhibit activities such as anti-cancer and anti-inflammatory properties.[3]

Structurally related compounds, such as certain bromophenols, have been hypothesized to exert anti-inflammatory effects through the inhibition of key signaling pathways like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] These pathways are crucial regulators of the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines. Given these precedents, it is plausible that this compound could be investigated for similar biological activities.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor MAPKKK MAPKKK receptor->MAPKKK IKK IKK Complex receptor->IKK compound This compound MAPK MAPK (p38, JNK, ERK) compound->MAPK Inhibition? compound->IKK Inhibition? MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK AP1 AP-1 MAPK->AP1 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Translocation) NFkB->NFkB_nucleus NFkB_nucleus->cytokines

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of a viable synthetic pathway for 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available isoquinoline. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic route to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from isoquinoline. The pathway involves an initial electrophilic bromination to selectively introduce a bromine atom at the C4 position. Subsequently, the isoquinoline core is activated at the C1 position via N-oxidation followed by chlorination. The final step involves a nucleophilic substitution of the chloro group with a methoxy group to yield the target compound.

Synthesis_Pathway Isoquinoline Isoquinoline Bromine Br2, Nitrobenzene, 180°C Isoquinoline->Bromine Four_Bromo_Isoquinoline 4-Bromoisoquinoline Bromine->Four_Bromo_Isoquinoline mCPBA m-CPBA, CH2Cl2 Four_Bromo_Isoquinoline->mCPBA Four_Bromo_N_Oxide 4-Bromoisoquinoline N-oxide mCPBA->Four_Bromo_N_Oxide POCl3 POCl3, heat Four_Bromo_N_Oxide->POCl3 Four_Bromo_One_Chloro 4-Bromo-1-chloroisoquinoline POCl3->Four_Bromo_One_Chloro NaOMe NaOMe, MeOH, heat Four_Bromo_One_Chloro->NaOMe Final_Product This compound NaOMe->Final_Product

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the intermediates and the final product in this synthetic pathway.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
IsoquinolineC₉H₇N129.1626-28242
4-BromoisoquinolineC₉H₆BrN208.0639-43280-285
4-Bromo-1-chloroisoquinolineC₉H₅BrClN242.50Not availableNot available
This compoundC₁₀H₈BrNO238.0853-55Not available

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromoisoquinoline

This procedure is adapted from a known method for the direct bromination of isoquinoline.[1]

Materials:

  • Isoquinoline hydrochloride (0.20 mole)

  • Nitrobenzene (50 mL)

  • Bromine (0.22 mole)

Procedure:

  • In a flask equipped with a reflux condenser, dropping funnel, thermometer, and stirrer, combine isoquinoline hydrochloride (33.3 g, 0.20 mole) and nitrobenzene (50 mL).

  • Heat the mixture to approximately 180°C with stirring to obtain a clear yellow solution.

  • Add bromine (35.2 g, 0.22 mole) dropwise to the solution over a period of 1 hour and 15 minutes. A smooth evolution of hydrogen chloride should be observed.

  • After the addition of bromine is complete, continue heating and stirring the amber-red solution at 180°C.

  • Monitor the reaction progress. After approximately 3 to 5 hours, the evolution of hydrogen chloride should significantly slow down or cease, and a thin slurry of crystals may begin to form.

  • Cool the reaction mixture and isolate the product. Purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline

This two-part procedure involves the N-oxidation of 4-bromoisoquinoline followed by chlorination.

Part A: Synthesis of 4-Bromoisoquinoline N-oxide

Materials:

  • 4-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve 4-bromoisoquinoline in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromoisoquinoline N-oxide.

Part B: Synthesis of 4-Bromo-1-chloroisoquinoline

Materials:

  • 4-Bromoisoquinoline N-oxide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully add phosphorus oxychloride (in excess, can be used as both reagent and solvent) to the crude 4-bromoisoquinoline N-oxide in a flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound

This final step is a nucleophilic aromatic substitution reaction.

Materials:

  • 4-Bromo-1-chloroisoquinoline

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol in a round-bottom flask.

  • Add a solution of sodium methoxide in methanol (typically 1.1 to 2.0 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Disclaimer: The provided experimental protocols are intended for informational purposes and should only be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken at all times.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a three-step sequence commencing from a substituted 2-alkynyl benzyl azide. This document outlines the necessary starting materials, detailed experimental protocols, and quantitative data to facilitate the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through the following three key transformations:

  • Palladium-Catalyzed Cyclization: A 2-alkynyl benzyl azide undergoes an intramolecular cyclization reaction catalyzed by a palladium salt to yield 4-bromo-1(2H)-isoquinolinone.

  • Chlorination: The resulting 4-bromo-1(2H)-isoquinolinone is subsequently treated with a chlorinating agent, such as phosphorus oxychloride, to afford 4-bromo-1-chloroisoquinoline.

  • Methoxylation: Finally, a nucleophilic substitution reaction with sodium methoxide is employed to replace the chlorine atom with a methoxy group, yielding the target compound, this compound.

Logical Workflow of the Synthesis

G start Starting Material: 2-Alkynyl Benzyl Azide step1 Step 1: Palladium-Catalyzed Cyclization start->step1 intermediate1 Intermediate 1: 4-Bromo-1(2H)-isoquinolinone step1->intermediate1 step2 Step 2: Chlorination intermediate1->step2 intermediate2 Intermediate 2: 4-Bromo-1-chloroisoquinoline step2->intermediate2 step3 Step 3: Methoxylation intermediate2->step3 product Final Product: This compound step3->product

Caption: Overall synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Palladium-Catalyzed Cyclization2-Alkynyl Benzyl AzidePdBr₂, HOAcClCH₂CH₂Cl8022~83[1]
2Chlorination4-Bromo-1(2H)-isoquinolinonePOCl₃NeatReflux487[2]
3Methoxylation4-Bromo-1-chloroisoquinolineSodium MethoxideMethanol70Not Specified88

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1(2H)-isoquinolinone

This procedure is based on a palladium-catalyzed intramolecular cyclization of a 2-alkynyl benzyl azide.[1]

Reaction Scheme:

G cluster_0 Palladium-Catalyzed Cyclization 2-Alkynyl Benzyl Azide 2-Alkynyl Benzyl Azide 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1(2H)-isoquinolinone 2-Alkynyl Benzyl Azide->4-Bromo-1(2H)-isoquinolinone PdBr2, HOAc ClCH2CH2Cl, 80 °C

Caption: Synthesis of 4-Bromo-1(2H)-isoquinolinone.

Procedure:

  • To a solution of the 2-alkynyl benzyl azide (0.3 mmol) in 1,2-dichloroethane (5 mL), add palladium(II) bromide (5 mol%) and acetic acid (2 equivalents).

  • The reaction mixture is stirred at 80°C for 22 hours.

  • Upon completion, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-bromo-1(2H)-isoquinolinone.

Note: The yield of 83% is reported for a similar substrate and may vary depending on the specific 2-alkynyl benzyl azide used.[1]

Step 2: Synthesis of 4-Bromo-1-chloroisoquinoline

This protocol describes the conversion of 4-bromo-1(2H)-isoquinolinone to 4-bromo-1-chloroisoquinoline using phosphorus oxychloride.[2]

Reaction Scheme:

G cluster_1 Chlorination 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1-chloroisoquinoline 4-Bromo-1-chloroisoquinoline 4-Bromo-1(2H)-isoquinolinone->4-Bromo-1-chloroisoquinoline POCl3, Reflux

Caption: Synthesis of 4-Bromo-1-chloroisoquinoline.

Procedure:

  • In a round-bottom flask, combine 4-bromo-1(2H)-isoquinolinone (1.4 g, 5.80 mmol) and phosphorus oxychloride (8.9 g, 58.09 mmol, 10 equivalents).

  • Heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield 4-bromo-1-chloroisoquinoline as a white solid (1.3 g, 87% yield).[2]

Step 3: Synthesis of this compound

This final step involves a nucleophilic aromatic substitution to introduce the methoxy group.

Reaction Scheme:

G cluster_2 Methoxylation 4-Bromo-1-chloroisoquinoline 4-Bromo-1-chloroisoquinoline This compound This compound 4-Bromo-1-chloroisoquinoline->this compound Sodium Methoxide Methanol, 70 °C

Caption: Synthesis of this compound.

Procedure:

  • Dissolve 4-bromo-1-chloroisoquinoline in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture at 70°C.

  • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain this compound.

Note: A reported yield for this reaction is 88%.

References

Spectroscopic data of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of 4-Bromo-1-methoxyisoquinoline

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.17br1HAromatic H
7.64s1HAromatic H
7.34d8.01HAromatic H
7.19t8.01HAromatic H
7.05d8.01HAromatic H
2.16s3H-OCH₃
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
169.1C=N
139.2Aromatic C
134.5Aromatic C
129.9Aromatic C
124.3Aromatic C
120.2Aromatic C
118.1Aromatic C
24.4-OCH₃
Solvent: CDCl₃, Frequency: 100 MHz[1]
Table 3: Mass Spectrometry Data
m/zInterpretation
237/239[M]+, characteristic isotopic pattern for one bromine atom
Note: The presence of bromine results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak.[2]
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
3100-3000Aromatic C-H stretch
~1600, ~1500Aromatic C=C stretching
~1250C-O stretching (aryl ether)
Below 800C-Br stretch
Note: These are characteristic absorption ranges for the functional groups present in the molecule.[3]

Experimental Protocols

General Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy : Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[4] Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS.[4]

  • Mass Spectrometry : High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) source on a time-of-flight (TOF) mass spectrometer.[5]

  • Infrared Spectroscopy : IR spectra can be recorded using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[6]

Synthesis of this compound

A common synthetic route involves the nucleophilic substitution of a leaving group at the C1 position with a methoxide source.

Reaction: 4-bromo-1-chloroisoquinoline reacts with sodium methylate in methanol at an elevated temperature (e.g., 70 °C).

Procedure Outline:

  • Dissolve 4-bromo-1-chloroisoquinoline in methanol.

  • Add a solution of sodium methylate in methanol to the reaction mixture.

  • Heat the mixture to 70 °C and stir until the reaction is complete (monitored by TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then purified, typically by column chromatography on silica gel, to yield this compound.

Visualizations

Synthetic Workflow for this compound

G cluster_0 Synthesis of this compound A 4-bromo-1-chloroisoquinoline C Reaction at 70°C A->C B Sodium Methylate (in Methanol) B->C D Workup and Purification (Column Chromatography) C->D E This compound D->E

Caption: Synthetic pathway for this compound.

References

An In-Depth Technical Guide to the Safety and Handling of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides a comprehensive overview of the safety and handling procedures for 4-Bromo-1-methoxyisoquinoline, a key intermediate in various synthetic applications. The following sections detail its hazardous properties, recommended handling protocols, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Hazard Information

CategoryInformationReference
Pictogram GHS07: Harmful/Irritant[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P260, P261, P264, P270, P271, P280, P301+P310, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P342+P311[1][2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C10H8BrNO[1][3]
Molecular Weight 238.08 g/mol [3]
Appearance Solid[1]
Melting Point 53-55 °C[4]
Boiling Point 315.6 °C at 760 mmHg[4]
Flash Point 144.6 °C[4]
Density 1.516 g/cm³[4]
Storage Temperature 2-8°C or Sealed in dry, room temperature[2][4]

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines a general decision-making process for PPE selection.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Assess Task & Substance Hazards CheckDust Handling Powder/Solid? Potential for Dust Generation? Start->CheckDust CheckSplash Potential for Splash or Aerosol Generation? Goggles Wear Safety Goggles CheckSplash->Goggles No FaceShield Wear Face Shield over Goggles CheckSplash->FaceShield Yes CheckDust->CheckSplash No Respirator Use Respirator (e.g., N95) or Work in a Fume Hood CheckDust->Respirator Yes Gloves Wear Nitrile Gloves End End Gloves->End Proceed with Task LabCoat Wear Standard Lab Coat LabCoat->Gloves Goggles->LabCoat FaceShield->LabCoat Respirator->CheckSplash

Caption: Decision tree for selecting appropriate Personal Protective Equipment (PPE).

Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Avoidance: Avoid contact with skin and eyes.[5] Avoid generating dust.

Storage Requirements
  • Store in a tightly closed container in a dry and well-ventilated place.[5]

  • Recommended storage temperatures range from 2-8°C to room temperature, sealed in a dry environment.[2][4]

  • Store away from incompatible materials.

Experimental Protocols

Protocol for Weighing and Dispensing
  • Preparation: Ensure the chemical fume hood is operational. Decontaminate the weighing area and balance. Assemble all necessary equipment (spatulas, weighing paper/boats, secondary containers).

  • PPE: Don the appropriate PPE as determined by the risk assessment (lab coat, gloves, safety goggles).

  • Weighing: Perform all manipulations within the fume hood. Place a weighing boat on the analytical balance and tare. Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula.

  • Transfer: Securely cap the stock container immediately after dispensing. Carefully transfer the weighed solid to a labeled secondary container for transport to the reaction vessel.

  • Clean-up: Clean any minor spills on the balance and surrounding area using a damp cloth (if appropriate for the substance) or as per the specific spill clean-up procedure. Dispose of contaminated materials as hazardous waste.

  • Post-Handling: Remove PPE in the correct order and wash hands thoroughly.

Spill Response Protocol

The following workflow illustrates a general procedure for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Alert Alert others in the vicinity Start->Alert Assess Assess the spill (Size and Hazard) Alert->Assess SmallSpill Small & Controllable Spill Assess->SmallSpill Small LargeSpill Large or Unmanageable Spill Assess->LargeSpill Large Contain Contain the spill (Use absorbent material) SmallSpill->Contain Evacuate Evacuate the area LargeSpill->Evacuate CallEmergency Call Emergency Services Evacuate->CallEmergency Cleanup Clean up the spill (Follow SDS guidance) Contain->Cleanup Dispose Dispose of waste in a sealed container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Report Report the incident Decontaminate->Report

Caption: General workflow for responding to a chemical spill.

Stability and Reactivity

  • Reactivity: Information on the specific reactivity of this compound is limited. However, compounds containing bromo and methoxy functional groups on an isoquinoline core may be sensitive to strong oxidizing agents and strong acids.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.

Toxicological Information

  • Acute Effects: Harmful if swallowed or inhaled.[1] Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • Chronic Effects: No specific data on the long-term toxicological effects of this compound is available.

First-Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]

  • If on Skin: Wash with plenty of water and soap.[1] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] If experiencing respiratory symptoms, call a POISON CENTER or doctor.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not let the chemical enter drains.[5]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use.

References

An In-depth Technical Guide to 4-Bromo-1-methoxyisoquinoline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central, NJ – December 27, 2025 – 4-Bromo-1-methoxyisoquinoline, a halogenated derivative of the isoquinoline scaffold, is a versatile building block in synthetic organic chemistry with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, synthesis, chemical properties, and key applications, with a focus on its role in the synthesis of bioactive molecules, including Glycogen Synthase Kinase 3 (GSK-3) inhibitors.

Commercial Availability

This compound is readily available from several commercial chemical suppliers. It is typically supplied as a solid with a purity of 95-97%. Researchers can procure this compound from vendors such as Sigma-Aldrich, Fluorochem, and Ambeed, Inc., ensuring a stable supply for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
CAS Number 746668-73-5[1]
Molecular Formula C₁₀H₈BrNO[1]
Molecular Weight 238.08 g/mol [1]
Appearance Solid
Melting Point 53-55 °C
Boiling Point 315.6 °C at 760 mmHg
Density 1.516 g/cm³

Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been identified, starting from readily available precursors.

Synthesis from 4-Bromo-1-chloroisoquinoline

This method involves a nucleophilic substitution reaction where the chloro group at the 1-position of 4-bromo-1-chloroisoquinoline is displaced by a methoxy group using sodium methoxide.

Synthesis_from_Chloro 4-Bromo-1-chloroisoquinoline 4-Bromo-1-chloroisoquinoline C₉H₅BrClN This compound This compound C₁₀H₈BrNO 4-Bromo-1-chloroisoquinoline->this compound + Sodium_Methoxide Sodium Methoxide CH₃ONa Sodium_Methoxide->this compound in Methanol Methanol CH₃OH, 70°C Methanol->this compound

Synthesis via Nucleophilic Substitution

Experimental Protocol:

To a solution of 4-bromo-1-chloroisoquinoline in methanol, sodium methoxide is added. The reaction mixture is then heated to 70°C and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. Purification by column chromatography on silica gel yields pure this compound.

Synthesis from 4-Bromo-1,2-dihydroisoquinolin-1-one

An alternative route involves the methylation of 4-bromo-1,2-dihydroisoquinolin-1-one. This reaction typically employs a methylating agent in the presence of a suitable base.

Synthesis_from_one 4-Bromo-1,2-dihydroisoquinolin-1-one 4-Bromo-1,2-dihydroisoquinolin-1-one C₉H₆BrNO This compound This compound C₁₀H₈BrNO 4-Bromo-1,2-dihydroisoquinolin-1-one->this compound + Methylating_Agent Methylating Agent e.g., (CH₃)₂SO₄ Methylating_Agent->this compound with Base Base e.g., K₂CO₃ Base->this compound in Solvent Solvent e.g., Acetone Solvent->this compound

Synthesis via O-Methylation

Experimental Protocol:

A mixture of 4-bromo-1,2-dihydroisoquinolin-1-one, a methylating agent such as dimethyl sulfate, and a base like potassium carbonate is refluxed in a suitable solvent (e.g., acetone). The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered, and the solvent is evaporated. The resulting residue is dissolved in an organic solvent and washed with water. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to give this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. While a full experimental spectrum for the target molecule is not publicly available, the expected spectral characteristics can be inferred from data on closely related compounds such as 4-bromoisoquinoline.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core and a singlet for the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms, including the methoxy carbon and the carbon atoms of the bicyclic aromatic system.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show absorption bands corresponding to C-H, C=C, C=N, and C-O stretching and bending vibrations.

Key Reactions and Applications in Drug Discovery

The bromine atom at the 4-position of this compound serves as a versatile handle for introducing a variety of functional groups through cross-coupling reactions, making it a valuable intermediate in medicinal chemistry.

Suzuki Coupling

The Suzuki coupling reaction enables the formation of a carbon-carbon bond by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Suzuki_Coupling This compound This compound C₁₀H₈BrNO 4-Aryl-1-methoxyisoquinoline 4-Aryl-1-methoxyisoquinoline C₁₆H₁₃NO This compound->4-Aryl-1-methoxyisoquinoline + Arylboronic_Acid Arylboronic Acid Ar-B(OH)₂ Arylboronic_Acid->4-Aryl-1-methoxyisoquinoline with Pd_Catalyst Pd Catalyst e.g., Pd(PPh₃)₄ Pd_Catalyst->4-Aryl-1-methoxyisoquinoline and Base Base e.g., Na₂CO₃ Base->4-Aryl-1-methoxyisoquinoline

Suzuki Cross-Coupling Reaction

General Experimental Protocol for Suzuki Coupling:

A mixture of this compound, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand. This reaction is instrumental in the synthesis of various N-arylated compounds.

Buchwald_Hartwig This compound This compound C₁₀H₈BrNO 4-Amino-1-methoxyisoquinoline 4-(R¹R²N)-1-methoxyisoquinoline This compound->4-Amino-1-methoxyisoquinoline + Amine Amine R¹R²NH Amine->4-Amino-1-methoxyisoquinoline with Pd_Catalyst Pd Catalyst & Ligand e.g., Pd₂(dba)₃ / XPhos Pd_Catalyst->4-Amino-1-methoxyisoquinoline and Base Base e.g., NaOtBu Base->4-Amino-1-methoxyisoquinoline

Buchwald-Hartwig Amination Reaction

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, 2-10 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equivalents). A dry, degassed solvent (e.g., toluene or dioxane) is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, quenched, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is then purified by column chromatography.

Application in the Synthesis of GSK-3 Inhibitors

The isoquinoline core is a recognized scaffold in the design of kinase inhibitors. Specifically, derivatives of isoquinoline have been investigated as inhibitors of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in various diseases, including Alzheimer's disease, type 2 diabetes, and some cancers.[3] this compound serves as a valuable starting material for the synthesis of a library of substituted isoquinolines. Through reactions like the Suzuki and Buchwald-Hartwig couplings, diverse chemical functionalities can be introduced at the 4-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against GSK-3.

GSK3_Inhibitor_Synthesis cluster_0 Core Scaffold cluster_1 Functionalization cluster_2 Compound Library cluster_3 Biological Evaluation cluster_4 Lead Compound Scaffold This compound Suzuki Suzuki Coupling Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination Scaffold->Buchwald Other Other Reactions Scaffold->Other Library Diverse 4-Substituted 1-methoxyisoquinolines Suzuki->Library Buchwald->Library Other->Library Screening GSK-3 Inhibition Assay Library->Screening SAR SAR Studies Screening->SAR Lead Optimized GSK-3 Inhibitor SAR->Lead

Drug Discovery Workflow

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in medicinal chemistry and drug discovery. Its utility is primarily derived from the strategic placement of the bromine atom, which allows for facile functionalization through modern cross-coupling methodologies. The ability to readily generate diverse libraries of 4-substituted isoquinolines makes this compound a valuable starting point for the development of novel kinase inhibitors, including those targeting GSK-3. This guide provides researchers and drug development professionals with the essential technical information to effectively utilize this compound in their synthetic and medicinal chemistry programs.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The synthesis of arylamines, especially those containing heterocyclic scaffolds like isoquinoline, is of significant interest as these motifs are prevalent in numerous biologically active compounds and approved drugs.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 4-Bromo-1-methoxyisoquinoline, a key intermediate for the synthesis of various functionalized isoquinoline derivatives. The protocols and data presented herein are based on established literature precedents for similar substrates and are intended to serve as a comprehensive guide for researchers in the field.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this transformation, is illustrated below.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L₂ Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange -L Amine_Coordination [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ Ligand_Exchange->Amine_Coordination + HNR'R'' Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Comparison of Reaction Parameters

The choice of ligand, base, and solvent significantly impacts the efficiency of the Buchwald-Hartwig amination. The following tables summarize yields for the amination of various heteroaryl bromides with different amines, providing a predictive framework for the reaction of this compound.

Table 1: Amination of Heteroaryl Bromides with Primary Amines

EntryHeteroaryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromopyridinen-HexylaminePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene10095
23-BromopyridineBenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11088
35-BromoquinolineCyclohexylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane10092
42-BromothiopheneAnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10085
54-Bromo-1-methylindazoleMorpholineCuI (5)L8 (10)NaOTMSDioxane11090[1]

Table 2: Amination of Heteroaryl Bromides with Secondary Amines

EntryHeteroaryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene8098
23-BromopyridinePiperidinePd(OAc)₂ (2)DavePhos (4)K₃PO₄Dioxane10091
35-Bromo-isoquinolineN-MethylanilinePd₂(dba)₃ (1.5)JohnPhos (3)Cs₂CO₃Toluene11085
42-BromobenzothiazoleIndolePd₂(dba)₃ (2)Xantphos (8)K₃PO₄Toluene10073[2]
54-BromothiazolePiperidinePd-GPhos (0.75)-NaOTMSTHF5095[3]

Experimental Protocols

The following protocols are adapted from literature procedures for the Buchwald-Hartwig amination of similar heteroaryl bromides. Researchers should optimize these conditions for their specific amine and scale.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd catalyst, ligand, and base to an oven-dried flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon). A->B C Add this compound, amine, and solvent. B->C D Heat the reaction mixture to the desired temperature with stirring. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent. E->F G Wash with water and brine. F->G H Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I Purify the crude product by flash column chromatography. H->I

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add this compound (1.0 mmol) and anhydrous toluene (5 mL) via syringe.

  • Add benzylamine (1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-1-methoxyisoquinolin-4-amine.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and K₃PO₄ (2.1 mmol).

  • Add this compound (1.0 mmol) and a magnetic stir bar.

  • Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the vial in a preheated heating block at 110 °C for 16-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane (20 mL) and filter through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 4-(1-methoxyisoquinolin-4-yl)morpholine.

Safety Precautions

  • Palladium catalysts and phosphine ligands are air and moisture sensitive and should be handled under an inert atmosphere.

  • Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.

  • The bases used (e.g., NaOtBu) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 4-Bromo-1-methoxyisoquinoline. This versatile building block is a key intermediate in the synthesis of a wide range of substituted isoquinolines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the efficient and selective formation of new bonds. For this compound, these reactions provide a powerful platform for structural diversification. The electron-rich nature of the isoquinoline ring system and the presence of the methoxy group can influence the reactivity of the C-Br bond, making the selection of appropriate catalytic systems crucial for successful transformations.

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or its ester. It is widely used for the synthesis of biaryl and aryl-heteroaryl structures.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. It is a fundamental tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the formation of arylalkynes. These products can serve as versatile intermediates for further synthetic transformations.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for similar heterocyclic systems and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (4)-Na₂CO₃ (2 M aq.) (4.5)Toluene/MeOH (4:1)801575-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90
Cyclohexylboronic acidPd(PPh₃)₄ (2)-Cs₂CO₃ (2)DMF/H₂O (5:1)175 (MW)0.170-80
Heteroarylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)Toluene1101865-80

Table 2: Buchwald-Hartwig Amination of this compound

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene110870-85
MorpholinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane1001675-90
n-ButylaminePd(OAc)₂ (2)t-BuXPhos (4)K₂CO₃ (2)t-BuOH801260-75
Benzophenone iminePd₂(dba)₃ (1.5)Xantphos (3)NaOt-Bu (1.5)Toluene902480-95

Table 3: Sonogashira Coupling of this compound

Coupling PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃N (excess)TolueneRT2080-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (5)CuI (3)Et₃N (excess)TolueneRT2085-95
1-HexynePdCl₂(PPh₃)₂ (5)CuI (3)Et₃N (excess)TolueneRT675-85
Propargyl alcoholPd(OAc)₂ (2)CuI (4)i-Pr₂NH (3)DMF501260-70

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M aqueous sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Methanol (MeOH)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a heat-gun-dried and argon-flushed round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.04 equiv.).

  • Add a solvent mixture of toluene and methanol (4:1, to achieve a concentration of ~0.1 M with respect to the bromo-isoquinoline).

  • Add the 2 M aqueous Na₂CO₃ solution (4.5 equiv.).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an argon atmosphere for 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1-methoxyisoquinoline.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous and degassed)

  • Argon or Nitrogen gas

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.02 equiv.) and XPhos (0.04 equiv.) to a dry Schlenk tube.

  • Add this compound (1.0 equiv.) and K₃PO₄ (2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.2 M) followed by morpholine (1.5 equiv.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(morpholino)-1-methoxyisoquinoline.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous and degassed)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, argon-flushed round-bottom flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.03 equiv.).

  • Add anhydrous, degassed toluene (to achieve a concentration of ~0.2 M).

  • Add triethylamine (used as both base and solvent, typically in large excess or as a co-solvent with toluene).

  • Add phenylacetylene (1.2 equiv.) via syringe.

  • Stir the reaction mixture at room temperature under an argon atmosphere for 20 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-methoxy-4-(phenylethynyl)isoquinoline.

Visualizations

The following diagrams illustrate the general reaction scheme, a typical experimental workflow, and a simplified catalytic cycle for the Suzuki-Miyaura coupling.

General_Reaction_Scheme cluster_start cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start_node This compound suzuki_reagent R-B(OH)₂ start_node->suzuki_reagent Pd catalyst, Base buchwald_reagent R¹R²NH start_node->buchwald_reagent Pd catalyst, Base sonogashira_reagent R-C≡CH start_node->sonogashira_reagent Pd catalyst, Cu(I), Base suzuki_product 4-Aryl-1-methoxyisoquinoline suzuki_reagent->suzuki_product buchwald_product 4-Amino-1-methoxyisoquinoline buchwald_reagent->buchwald_product sonogashira_product 4-Alkynyl-1-methoxyisoquinoline sonogashira_reagent->sonogashira_product Experimental_Workflow reagents 1. Reagent Preparation - Weigh this compound - Prepare catalyst, ligand, base, and coupling partner setup 2. Reaction Setup - Assemble dry glassware - Purge with inert gas (Ar/N₂) reagents->setup reaction 3. Reaction - Add reagents and solvent - Heat and stir for specified time setup->reaction monitoring 4. Monitoring - Track progress with TLC/LC-MS reaction->monitoring workup 5. Work-up - Quench reaction - Aqueous extraction monitoring->workup purification 6. Purification - Column chromatography workup->purification analysis 7. Analysis - Characterize product (NMR, MS) purification->analysis Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation aryl_pd_complex Ar-Pd(II)L₂(R) transmetalation->aryl_pd_complex boronate [R-B(OH)₃]⁻ boronate->transmetalation reductive_elimination Reductive Elimination aryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_bromide Ar-Br aryl_bromide->oxidative_addition

References

Application Notes: Synthesis of Bioactive Compounds Using 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1-methoxyisoquinoline is a versatile heterocyclic building block pivotal for the synthesis of a diverse array of bioactive compounds. Its strategic functionalization at the C-4 position via modern cross-coupling methodologies allows for the introduction of various aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of potential therapeutic agents, including kinase inhibitors and other pharmacologically relevant scaffolds.

Introduction to this compound in Drug Discovery

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2][3][4] The presence of a bromine atom at the 4-position of 1-methoxyisoquinoline offers a reactive handle for palladium-catalyzed cross-coupling reactions, one of the most powerful tools in modern organic synthesis. This enables the construction of complex molecules with tailored biological functions. Key transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which facilitate the formation of C-C and C-N bonds, respectively.

Key Synthetic Transformations

The reactivity of the C-Br bond in this compound allows for its participation in several palladium-catalyzed cross-coupling reactions. These methods are characterized by their high efficiency, functional group tolerance, and mild reaction conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromo-substituted isoquinoline with various organoboron compounds, such as boronic acids or their esters.[5][6] This reaction is instrumental in synthesizing 4-aryl or 4-heteroaryl isoquinolines, which are scaffolds for potential kinase inhibitors and other bioactive molecules.[7][8]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of 4-aminoisoquinoline derivatives by coupling this compound with a wide range of primary or secondary amines.[2][9][10] This transformation is crucial for accessing compounds that target a variety of biological pathways, as the amino group can serve as a key pharmacophore or a point for further derivatization. 4-aminoquinoline derivatives have shown promise as anticancer and antimalarial agents.[11][12][13]

Sonogashira Coupling for C-C (sp²-sp) Bond Formation

The Sonogashira coupling reaction facilitates the formation of a bond between the sp² carbon of the isoquinoline ring and an sp carbon of a terminal alkyne.[14][15] The resulting 4-alkynyl-1-methoxyisoquinolines are not only potential bioactive molecules themselves but also serve as versatile intermediates for further synthetic manipulations, such as cycloadditions or reductions.

Data Presentation: Reaction Conditions and Bioactivity

The following tables summarize representative quantitative data for the synthesis of bioactive derivatives from a bromo-isoquinoline core, based on established literature for analogous compounds.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Arylboronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 Phenylboronic acid Pd(PPh₃)₄ (4) - Na₂CO₃ Toluene/MeOH 80 82 [16]
2 4-Methoxyphenylboronic acid PdCl₂(dppf) (5) - K₂CO₃ 1,4-Dioxane/H₂O 90 85-95 [17]

| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 88 |[7] |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Entry Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 Aniline Pd₂(dba)₃ (2) Xantphos (4) NaOtBu Toluene 110 84 [7][17]
2 Morpholine Pd(OAc)₂ (5) BINAP (8) Cs₂CO₃ Toluene 110 75-85 [18]

| 3 | Cyclohexylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ | t-BuOH | 100 | 90 |[3] |

Table 3: Representative Conditions for Sonogashira Coupling

Entry Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Ref
1 Phenylacetylene PdCl₂(PPh₃)₂ (5) CuI (3) Et₃N Toluene RT 85-95 [16]
2 Trimethylsilylacetylene PdCl₂(PPh₃)₂ (5) CuI (3) Et₃N Toluene RT 90 [16]

| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | i-Pr₂NH | DMF | 60 | 88 |[19] |

Table 4: Biological Activity of Representative 4-Substituted Quinolines/Isoquinolines

Compound Class Specific Target Assay IC₅₀ / GI₅₀ (µM) Ref
4-Anilinoquinolines RIPK2 Kinase Kinase Activity 0.05 - 1.5 [7]
4-Aminoquinolines Breast Cancer (MDA-MB468) Cytotoxicity 7.35 - 8.73 [12]
4-Alkylthioquinazolines Prostate Cancer (PC3) Cytotoxicity 1.8 - 8.9 [20]

| Isoquinoline-based antagonists | CXCR4 | Anti-HIV | 15.2 - 35.9 |[1][4] |

Experimental Protocols

The following are detailed, generalized protocols for the functionalization of this compound.

Protocol 1: Synthesis of 4-Aryl-1-methoxyisoquinoline via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol, 0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-aryl-1-methoxyisoquinoline.

Protocol 2: Synthesis of 4-(Arylamino)-1-methoxyisoquinoline via Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aniline derivative (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (10 mL)

  • Ethyl acetate, Celite, Brine, Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aniline derivative, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene (10 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-(arylamino)-1-methoxyisoquinoline derivative.[17]

Protocol 3: Synthesis of 4-Alkynyl-1-methoxyisoquinoline via Sonogashira Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 mmol, 0.05 equiv)

  • Copper(I) iodide (CuI) (0.03 mmol, 0.03 equiv)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Toluene (10 mL)

  • Dichloromethane (CH₂Cl₂), Water, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC until the starting material is consumed.[16]

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous phase with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 4-alkynyl-1-methoxyisoquinoline.

Mandatory Visualizations

Experimental Workflows & Catalytic Cycles

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Bioactive Scaffolds / Intermediates start This compound suzuki Suzuki-Miyaura Coupling + R-B(OH)₂ start->suzuki hartwig Buchwald-Hartwig Amination + R₂NH start->hartwig sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira prod_suzuki 4-Aryl-1-methoxyisoquinolines (e.g., Kinase Inhibitors) suzuki->prod_suzuki prod_hartwig 4-Amino-1-methoxyisoquinolines (e.g., Anticancer Agents) hartwig->prod_hartwig prod_sonogashira 4-Alkynyl-1-methoxyisoquinolines (Versatile Intermediates) sonogashira->prod_sonogashira

Caption: Synthetic workflow for the diversification of this compound.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal [R'B(OH)₃]⁻ (from R'B(OH)₂ + Base) pd_r_complex Ar-Pd(II)L₂(R') transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 Ar-R' dummy1 dummy2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_complex Ar-Pd(II)L₂(X) oxidative_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord R'₂NH pd_amido_complex [Ar-Pd(II)L₂(HNR'₂)]⁺X⁻ amine_coord->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amide Ar-Pd(II)L₂(NR'₂) deprotonation->pd_amide reductive_elim Reductive Elimination pd_amide->reductive_elim reductive_elim->pd0 Ar-NR'₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Biological Signaling Pathway

Based on the successful application of quinoline derivatives as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, the following diagram illustrates the general signaling pathway inhibited by such compounds.[7]

RIPK2_Pathway NOD NOD1/NOD2 RIPK2 RIPK2 NOD->RIPK2 Bacterial PGN TAK1 TAK1 RIPK2->TAK1 Ubiquitination IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor 4-Amino-1-methoxy- isoquinoline Derivative (Kinase Inhibitor) Inhibitor->RIPK2 Inhibition

Caption: Inhibition of the RIPK2 signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols: 4-Bromo-1-methoxyisoquinoline as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methoxyisoquinoline is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of a bromine atom at the C4-position allows for facile functionalization through various cross-coupling reactions, while the methoxy group at the C1-position influences the electronic properties and metabolic stability of the resulting molecules. This document provides an overview of its applications in the development of kinase and PARP inhibitors, along with detailed protocols for its derivatization and a summary of the biological activities of related compounds.

Key Applications in Drug Discovery

The isoquinoline core is a well-established pharmacophore found in numerous natural products and synthetic drugs. The strategic placement of the bromo and methoxy groups in this compound makes it an attractive starting material for the synthesis of inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Kinase Inhibitors (EGFR and PI3K/mTOR)

The quinoline and isoquinoline scaffolds are prominent in the design of inhibitors for epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathways, which are critical regulators of cell proliferation, survival, and metabolism.[1] Derivatives of 4-aminoquinolines and 4-aminoquinazolines have shown potent antitumor activities, with some compounds exhibiting IC50 values in the nanomolar range.[2] For instance, 4-anilinoquinoline derivatives have been synthesized and evaluated for their antiproliferative activities, with some compounds showing superior efficacy compared to the known EGFR inhibitor gefitinib.[3]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibitors of PARP have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The isoquinolinone scaffold, which can be accessed from this compound, is a key feature in several PARP inhibitors. The design of novel PARP-1 inhibitors often incorporates aromatic rings and carboxamide moieties to facilitate binding to the enzyme's active site.[4]

Experimental Protocols

The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and amino substituents at the C4-position.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of 4-aryl-1-methoxyisoquinolines.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic solvent system is used, separate the layers. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-methoxyisoquinoline.

Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Pd Catalyst, Base B Inert Atmosphere: Evacuate & Backfill (Ar/N2) A->B C Add Degassed Solvent B->C D Heat & Stir (80-100 °C, 4-12h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F G Extraction with Ethyl Acetate F->G H Wash with Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product: 4-Aryl-1-methoxyisoquinoline

Caption: Workflow for Suzuki-Miyaura Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This is a key step in synthesizing 4-amino-1-methoxyisoquinoline derivatives.[5][6]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)

  • Phosphine ligand (e.g., BINAP, 0.06 equiv)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous and deoxygenated solvent (e.g., Toluene or 1,4-Dioxane)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous, deoxygenated solvent.

  • Seal the reaction vessel and heat to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-1-methoxyisoquinoline derivative.

Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine: Pd Catalyst, Ligand, Base B Add Reactants: This compound Amine A->B C Add Anhydrous Solvent B->C D Heat & Stir (80-110 °C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Dilute E->F G Filter through Celite F->G H Aqueous Wash G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Isolated Product: 4-Amino-1-methoxyisoquinoline

Caption: Workflow for Buchwald-Hartwig Amination.

Data Presentation: Biological Activity of Structurally Related Compounds

While specific biological data for direct derivatives of this compound is limited in publicly available literature, the following tables summarize the activity of structurally related quinoline and quinazoline compounds, which serve as important benchmarks for drug design efforts utilizing this building block.

Table 1: Antiproliferative Activity of 4-Anilinoquinoline Derivatives against Cancer Cell Lines

CompoundModificationHeLa IC₅₀ (µM)[3]BGC823 IC₅₀ (µM)[3]
Gefitinib Reference EGFR Inhibitor17.1219.27
1f 7-fluoro, 4-(4-isopropyl-anilino)8.324.81
2i 8-methoxy, 4-(4-isopropyl-anilino)7.154.65

Table 2: Kinase Inhibitory Activity of Quinoline-based PI3K/mTOR Inhibitors

CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
PF-04979064 130-[7]
ZSTK474 5.0-[7]

Table 3: PARP-1 Inhibitory Activity of Quinoxaline-based Derivatives

CompoundPARP-1 IC₅₀ (nM)[8]
Olaparib 4.40
Compound 5 3.05
Compound 8a 2.31

Signaling Pathways

Derivatives of isoquinoline and related heterocycles have been shown to modulate key signaling pathways involved in cancer progression.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[9] Inhibitors targeting PI3K and/or mTOR can effectively block downstream signaling, leading to cell cycle arrest and apoptosis.

PI3K_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Isoquinoline-based Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

PARP-1 and DNA Damage Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs results in synthetic lethality.

PARP_Inhibition cluster_brca DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 activates Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP1->BER Cell_Survival Cell Survival BER->Cell_Survival repairs SSB DSB DNA Double-Strand Break (DSB) Replication->DSB leads to HR Homologous Recombination (HR) DSB->HR Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis HR->Cell_Survival repairs DSB BRCA_deficient BRCA1/2 Deficient Cells Inhibitor Isoquinolinone-based PARP Inhibitor Inhibitor->PARP1 BRCA_deficient->Apoptosis HR deficiency leads to

References

Application Notes and Protocols: Preparation of Kinase Inhibitors from 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The functionalization of the isoquinoline ring system allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets. 4-Bromo-1-methoxyisoquinoline is a versatile starting material for the synthesis of a diverse library of kinase inhibitors. The bromine atom at the 4-position provides a convenient handle for introducing a wide range of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. The methoxy group at the 1-position can also be modified or retained to modulate the electronic and steric properties of the final compound, influencing its binding affinity to the target kinase.

This document provides detailed application notes and protocols for the preparation of a representative kinase inhibitor from this compound, targeting Hematopoietic Progenitor Kinase 1 (HPK1), a key regulator of immune cell signaling.

Target Kinase: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells and plays a critical role in regulating T-cell and B-cell receptor signaling. As a negative regulator of T-cell activation, inhibition of HPK1 is a promising strategy for enhancing anti-tumor immunity.[1] Small molecule inhibitors of HPK1 can therefore be explored as potential cancer immunotherapies.

HPK1 Signaling Pathway

The diagram below illustrates a simplified signaling pathway involving HPK1 and the point of inhibition.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 Downstream Downstream Signaling (e.g., AP-1, NF-κB) PLCg1->Downstream HPK1->LAT_SLP76 Inhibition Inhibitor Isoquinoline-based HPK1 Inhibitor Inhibitor->HPK1

Caption: Simplified HPK1 signaling pathway in T-cells.

Synthetic Workflow

The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below. This process begins with the chemical synthesis of a library of compounds, followed by in vitro screening and subsequent characterization of lead candidates.

Synthetic_Workflow Start This compound Coupling Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids Start->Coupling Library Library of Substituted 1-Methoxyisoquinolines Coupling->Library Screening In Vitro Kinase Assay (e.g., HPK1) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead Optimization Lead Optimization Lead->Optimization Candidate Preclinical Candidate Optimization->Candidate

Caption: General workflow for kinase inhibitor synthesis and development.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-1-methoxyisoquinolines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.05 equivalents)

  • Potassium Carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl2·CH2Cl2 (0.05 mmol), and K2CO3 (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1-methoxyisoquinoline derivative.

Protocol 2: In Vitro HPK1 Kinase Inhibition Assay

This protocol outlines a representative method for evaluating the inhibitory activity of the synthesized compounds against HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Synthesized inhibitor compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the HPK1 enzyme, the substrate peptide, and the inhibitor compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

The following tables summarize representative quantitative data for a hypothetical series of kinase inhibitors derived from this compound.

Table 1: Synthesis of 4-Substituted-1-methoxyisoquinoline Derivatives via Suzuki-Miyaura Coupling

Compound IDR Group (Aryl/Heteroaryl)Yield (%)
1a Phenyl88
1b 4-Fluorophenyl92
1c 3-Pyridyl75
1d 4-Pyrimidinyl68
1e 1-Methyl-1H-pyrazol-4-yl81

Table 2: In Vitro HPK1 Kinase Inhibitory Activity

Compound IDR Group (Aryl/Heteroaryl)HPK1 IC50 (nM)
1a Phenyl520
1b 4-Fluorophenyl280
1c 3-Pyridyl150
1d 4-Pyrimidinyl85
1e 1-Methyl-1H-pyrazol-4-yl45

Structure-Activity Relationship (SAR)

A preliminary analysis of the hypothetical data suggests the following structure-activity relationships for this series of 1-methoxyisoquinoline-based HPK1 inhibitors:

  • Aryl/Heteroaryl Substitution at the 4-Position: The nature of the substituent introduced at the 4-position via the Suzuki coupling significantly impacts the inhibitory potency.

  • Introduction of Heteroatoms: The replacement of a phenyl ring with nitrogen-containing heterocycles (pyridyl, pyrimidinyl, pyrazolyl) generally leads to an increase in potency. This may be due to the formation of additional hydrogen bonds with residues in the ATP-binding pocket of HPK1.

  • Positional Isomers: The position of the nitrogen atom(s) in the heteroaromatic ring can influence activity, as seen in the difference between the 3-pyridyl and 4-pyrimidinyl analogs.

  • Substitution on the Heterocycle: The introduction of a methyl group on the pyrazole ring (Compound 1e ) further enhances the inhibitory activity, suggesting the presence of a hydrophobic pocket that can be exploited for improved binding.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust method for the introduction of diverse aryl and heteroaryl moieties at the 4-position, enabling the exploration of a broad chemical space. The representative data and protocols presented herein demonstrate a clear path for the design, synthesis, and evaluation of isoquinoline-based inhibitors targeting kinases such as HPK1. Further optimization of the lead compounds through systematic modification of the isoquinoline core and the appended aryl/heteroaryl groups can lead to the development of potent and selective clinical candidates for the treatment of cancer and other diseases.

References

Application Notes & Protocols: Synthesis of Substituted Isoquinolines from 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with a broad range of pharmacological activities.[1][2] These activities include antitumor, antibacterial, anti-inflammatory, and antiviral properties, making the isoquinoline scaffold a privileged structure in medicinal chemistry and drug discovery.[2][3] 4-Bromo-1-methoxyisoquinoline is a versatile and valuable starting material, offering a reactive handle at the C4-position for the introduction of diverse functional groups through various modern cross-coupling reactions. This document provides detailed protocols for the synthesis of 4-substituted-1-methoxyisoquinolines via Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Cyanation reactions.

Synthetic Strategies Overview

The bromine atom at the C4 position of this compound is readily functionalized using palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and modular construction of carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted isoquinoline derivatives.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki  ArB(OH)₂ buchwald Buchwald-Hartwig Amination start->buchwald  R₂NH sonogashira Sonogashira Coupling start->sonogashira  RC≡CH cyanation Cyanation start->cyanation  'CN' source aryl 4-Aryl/Vinyl- 1-methoxyisoquinolines suzuki->aryl amino 4-Amino- 1-methoxyisoquinolines buchwald->amino alkynyl 4-Alkynyl- 1-methoxyisoquinolines sonogashira->alkynyl cyano 4-Cyano- 1-methoxyisoquinoline cyanation->cyano G cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition (Ar-Br) end Ar-Ar' + HOB(OH)₂ pd_trans Ar-Pd(II)L₂(Ar') pd_ox->pd_trans Transmetalation (Ar'B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination (Ar-Ar') start Ar-Br + Ar'B(OH)₂ G cluster_cat Catalytic Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition (Ar-Br) end Ar-NR₂ pd_amido [Ar-Pd(II)L₂(NR₂)] pd_ox->pd_amido Amine Coordination & Deprotonation (R₂NH + Base) pd_amido->pd0 Reductive Elimination (Ar-NR₂) start Ar-Br + R₂NH G cluster_pd Pd Cycle cluster_cu Cu Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox Oxidative Addition pd_alk Ar-Pd(II)L₂(C≡CR) pd_ox->pd_alk Transmetalation pd_alk->pd0 Reductive Elimination end pd_alk->end Ar-C≡CR cu_hal Cu(I)Br cu_alk Cu(I)C≡CR cu_hal->cu_alk Alkyne + Base cu_alk->pd_ox cu_alk->cu_hal start Ar-Br + HC≡CR

References

Application Notes and Protocols for the Functionalization of the C4-Position of 1-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the C4-position of 1-methoxyisoquinoline, a key scaffold in medicinal chemistry. The following sections detail various strategic approaches, including direct C-H functionalization and cross-coupling reactions with pre-functionalized intermediates. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.

Overview of Synthetic Strategies

The functionalization of the C4-position of the isoquinoline nucleus is a valuable transformation for the synthesis of diverse molecular architectures with potential biological activity. Several modern synthetic methods can be employed to achieve this transformation on the 1-methoxyisoquinoline scaffold. These strategies can be broadly categorized into two main approaches:

  • Direct C-H Functionalization: These methods involve the direct conversion of the C4-H bond into a new C-C or C-heteroatom bond, offering an atom-economical and efficient route. Key examples include Directed ortho-Metalation (DoM), Minisci-type radical reactions, and photoredox-catalyzed transformations.

  • Cross-Coupling Reactions of Pre-functionalized Substrates: This approach relies on the initial introduction of a leaving group, typically a halogen, at the C4-position. The resulting 4-halo-1-methoxyisoquinoline can then undergo a variety of palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

The choice of strategy will depend on the desired substituent, the availability of starting materials, and the required functional group tolerance.

Direct C-H Functionalization at the C4-Position

Directed ortho-Metalation (DoM)

Directed ortho-metalation utilizes a directing group to guide the deprotonation of a nearby C-H bond by a strong base, typically an organolithium reagent.[1][2] In 1-methoxyisoquinoline, the methoxy group at the C1-position can direct the lithiation to the adjacent C8-position or the peri-C4-position. The regioselectivity between these two positions can be influenced by the reaction conditions and the steric environment.

Logical Workflow for Directed ortho-Metalation:

DoM_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_intermediate Intermediate cluster_electrophile Electrophilic Quench cluster_product Product start 1-Methoxyisoquinoline reaction Directed ortho-Metalation (n-BuLi, THF, -78 °C) start->reaction intermediate 4-Lithio-1-methoxyisoquinoline reaction->intermediate Deprotonation electrophile Electrophile (E+) intermediate->electrophile Reaction with E+ product 4-Substituted-1-methoxyisoquinoline electrophile->product

Caption: Workflow for C4-functionalization via Directed ortho-Metalation.

Experimental Protocol: General Procedure for Directed ortho-Metalation of 1-Methoxyisoquinoline

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of 1-methoxyisoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours (monitor by TLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-methoxyisoquinoline.

Table 1: Representative Electrophiles and Expected Products for DoM

EntryElectrophile (E+)Product
1Iodomethane (CH₃I)4-Methyl-1-methoxyisoquinoline
2Benzaldehyde (PhCHO)(1-Methoxyisoquinolin-4-yl)(phenyl)methanol
3N,N-Dimethylformamide (DMF)1-Methoxyisoquinoline-4-carbaldehyde
4Iodine (I₂)4-Iodo-1-methoxyisoquinoline
Minisci-Type Radical Alkylation

The Minisci reaction is a powerful tool for the C-H alkylation of electron-deficient N-heterocycles.[3] This radical-mediated process typically involves the generation of an alkyl radical from a carboxylic acid or an alkyl halide, which then adds to the protonated heteroaromatic ring. The reaction often shows a preference for the C2 and C4 positions of the isoquinoline core.

Signaling Pathway for Minisci-Type Alkylation:

Minisci_Pathway cluster_initiation Radical Generation cluster_reaction Reaction with Heterocycle cluster_rearomatization Rearomatization Radical_Source Alkyl Carboxylic Acid (R-COOH) Oxidant Oxidant (e.g., (NH₄)₂S₂O₈, AgNO₃) Radical_Source->Oxidant Oxidative Decarboxylation Alkyl_Radical Alkyl Radical (R•) Oxidant->Alkyl_Radical Isoquinoline 1-Methoxyisoquinoline (Protonated) Alkyl_Radical->Isoquinoline Addition Radical_Adduct Radical Adduct Isoquinoline->Radical_Adduct Oxidant2 Oxidant Radical_Adduct->Oxidant2 Oxidation Product 4-Alkyl-1-methoxyisoquinoline Oxidant2->Product Deprotonation

Caption: General mechanism of the Minisci-type alkylation.

Experimental Protocol: General Procedure for Minisci-Type Alkylation

  • Mixture Preparation: In a round-bottom flask, combine 1-methoxyisoquinoline (1.0 equiv), the alkyl carboxylic acid (3.0 equiv), and silver nitrate (AgNO₃, 0.2 equiv).

  • Solvent Addition: Add a mixture of acetonitrile and water (1:1, 0.2 M).

  • Initiation: To the stirred solution, add ammonium persulfate ((NH₄)₂S₂O₈, 3.0 equiv) in one portion.

  • Heating: Heat the reaction mixture to 80 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Cooling and Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble salts.

  • Work-up: Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the 4-alkyl-1-methoxyisoquinoline.

Table 2: Representative Alkyl Carboxylic Acids and Expected Yields

EntryAlkyl Carboxylic AcidProductApproximate Yield (%)
1Pivalic acid4-tert-Butyl-1-methoxyisoquinoline60-75
2Cyclohexanecarboxylic acid4-Cyclohexyl-1-methoxyisoquinoline55-70
3Adamantane-1-carboxylic acid4-(1-Adamantyl)-1-methoxyisoquinoline65-80

Functionalization via Palladium-Catalyzed Cross-Coupling

This strategy requires the synthesis of a 4-halo-1-methoxyisoquinoline intermediate. A recently developed method for the direct C4-halogenation of isoquinolines via a Boc₂O-mediated dearomatization strategy is highly effective.[4]

Experimental Protocol: Synthesis of 4-Bromo-1-methoxyisoquinoline

  • Reaction Setup: To a solution of 1-methoxyisoquinoline (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).

  • Stirring: Stir the mixture at room temperature for 1 hour.

  • Halogenation: Cool the reaction mixture to 0 °C and add N-bromosuccinimide (NBS, 1.2 equiv) in one portion.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Rearomatization: Add trifluoroacetic acid (TFA, 5.0 equiv) to the reaction mixture and stir for an additional 2 hours at room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

With this compound in hand, a variety of palladium-catalyzed cross-coupling reactions can be performed.

Workflow for Palladium-Catalyzed Cross-Coupling Reactions:

Cross_Coupling_Workflow cluster_start Starting Material cluster_coupling Coupling Partner & Catalyst cluster_reaction Reaction cluster_product Product start This compound reaction Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction partner Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) partner->reaction catalyst Pd Catalyst & Ligand Base catalyst->reaction product 4-Substituted-1-methoxyisoquinoline reaction->product

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Suzuki Coupling for C-C Bond Formation

Experimental Protocol: General Procedure for Suzuki Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the corresponding boronic acid (1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 0.1 M).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the 4-aryl-1-methoxyisoquinoline.

Sonogashira Coupling for C-C (alkynyl) Bond Formation

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 4-iodo-1-methoxyisoquinoline (1.0 equiv) and the terminal alkyne (1.2 equiv) in degassed triethylamine (0.2 M), add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv) and copper(I) iodide (CuI, 0.04 equiv).

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.

  • Work-up: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the 4-alkynyl-1-methoxyisoquinoline.

Buchwald-Hartwig Amination for C-N Bond Formation

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [5][6]

  • Reaction Setup: In a glovebox, charge an oven-dried vial with this compound (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 equiv) and XPhos (0.05 equiv).

  • Solvent Addition: Add anhydrous toluene (0.2 M).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 4-amino-1-methoxyisoquinoline derivative.

Table 3: Summary of Palladium-Catalyzed Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemBaseProduct Type
Suzuki Aryl/Vinyl Boronic AcidPd(dppf)Cl₂K₂CO₃4-Aryl/Vinyl
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃N4-Alkynyl
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBu4-Amino

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful method for C-H functionalization.[7] This approach can be applied to the C4-alkylation of 1-methoxyisoquinoline, often proceeding through a Minisci-type mechanism under milder conditions than the classical method.

Experimental Workflow for Photoredox Catalysis:

Photoredox_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product start 1-Methoxyisoquinoline + Alkylating Agent reaction Visible Light Irradiation (Blue LEDs) start->reaction catalyst Photocatalyst (e.g., Ru(bpy)₃Cl₂) + Oxidant catalyst->reaction product 4-Alkyl-1-methoxyisoquinoline reaction->product

Caption: General workflow for photoredox-catalyzed C-H alkylation.

Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation

  • Reaction Setup: In a vial, combine 1-methoxyisoquinoline (1.0 equiv), the alkyl boronic acid (2.0 equiv), a photocatalyst such as Ru(bpy)₃Cl₂ (0.02 equiv), and an oxidant like acetoxybenziodoxole (1.5 equiv).

  • Solvent Addition: Add degassed dimethyl sulfoxide (DMSO, 0.1 M).

  • Irradiation: Stir the reaction mixture under a nitrogen atmosphere and irradiate with blue LEDs (450 nm) at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to afford the 4-alkyl-1-methoxyisoquinoline.

Table 4: Representative Alkylating Agents for Photoredox Catalysis

EntryAlkylating AgentProductApproximate Yield (%)
1Cyclohexylboronic acid4-Cyclohexyl-1-methoxyisoquinoline50-65
2tert-Butylboronic acid4-tert-Butyl-1-methoxyisoquinoline45-60
3Isopropylboronic acid4-Isopropyl-1-methoxyisoquinoline55-70

Safety Precautions

  • Organolithium reagents are highly pyrophoric and should be handled with extreme care under an inert atmosphere.

  • Palladium catalysts and ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Strong acids and bases should be handled with appropriate personal protective equipment.

  • Photochemical reactions should be carried out in appropriate reactors with shielding from the light source.

Conclusion

The functionalization of the C4-position of 1-methoxyisoquinoline can be achieved through a variety of modern synthetic methodologies. Direct C-H functionalization techniques offer atom-economical routes, while palladium-catalyzed cross-coupling reactions of pre-functionalized intermediates provide access to a broader range of substituents. The choice of method should be guided by the specific synthetic target and the desired operational simplicity. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes: 4-Bromo-1-methoxyisoquinoline in the Synthesis of Natural Product Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromo-1-methoxyisoquinoline as a versatile building block in the synthesis of natural product analogues. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse molecular scaffolds with potential therapeutic applications.

Introduction

Isoquinoline alkaloids are a large and structurally diverse class of natural products renowned for their wide range of biological activities, including antitumor, antimicrobial, and neuroprotective properties.[1][2][3][4] The synthesis of analogues of these natural products is a crucial aspect of drug discovery, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. This compound serves as an excellent starting material for generating libraries of such analogues due to the strategic placement of the bromine atom, which allows for facile functionalization at the C4 position.

This document focuses on the application of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions to introduce aryl, vinyl, and alkynyl moieties, respectively, at the 4-position of the isoquinoline core.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom at the C4 position of this compound provides a reactive handle for these transformations.

General Workflow for the Synthesis of Natural Product Analogues

The overall strategy involves the coupling of this compound with a suitable coupling partner, followed by further synthetic modifications to arrive at the target natural product analogue.

G cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediate Key Intermediate cluster_elaboration Further Functionalization cluster_final Final Product A This compound C Coupling Reaction (Suzuki, Heck, or Sonogashira) A->C B Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne) B->C D 4-Substituted-1-methoxyisoquinoline C->D E Synthetic Modifications (e.g., Demethylation, Cyclization) D->E F Natural Product Analogue E->F

Caption: General synthetic workflow for natural product analogues.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound. Researchers should note that these are starting points and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-methoxyisoquinolines

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[5][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O1001285
23-Indolylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF1101678
34-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene/H₂O1001092

Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura couplings of aryl bromides.

Protocol 2: Heck Reaction for the Synthesis of 4-Vinyl-1-methoxyisoquinolines

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[8][9][10][11]

Materials:

  • This compound

  • Alkene (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF, acetonitrile, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), the palladium catalyst (2 mol%), and the ligand (4 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent, the alkene (1.5 equiv), and the base (2.0 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1202475
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃Acetonitrile1001882
31-VinylindolePdCl₂(PPh₃)₂ (3)-Et₃NToluene1102068

Note: The data in this table is representative and based on typical yields for Heck reactions of aryl bromides.

Protocol 3: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-methoxyisoquinolines

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13][14][15]

Materials:

  • This compound

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

  • Base (e.g., Et₃N, i-Pr₂NH)

  • Anhydrous and degassed solvent (e.g., THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2 mol%), and the copper(I) co-catalyst (4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the terminal alkyne (1.2 equiv), and the base (2.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation:

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4Et₃NTHFRT690
23-EthynylindolePd(OAc)₂ (2)5i-Pr₂NHDMF50881
3TrimethylsilylacetylenePd(PPh₃)₄ (3)5Et₃NTHFRT495

Note: The data in this table is representative and based on typical yields for Sonogashira couplings of aryl bromides.

Conceptual Pathway for Drug Discovery

The synthesis of natural product analogues is a critical first step in the drug discovery pipeline. The following diagram illustrates the conceptual pathway from synthesis to the identification of a lead compound.

G cluster_synthesis Analogue Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization A This compound B Library of Analogues A->B Parallel Synthesis C High-Throughput Screening B->C D Identification of 'Hits' C->D E Structure-Activity Relationship (SAR) Studies D->E F ADMET Profiling D->F G Lead Compound E->G F->G

Caption: Conceptual pathway from synthesis to lead compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of natural product analogues. The palladium-catalyzed cross-coupling reactions described herein provide efficient and modular routes to introduce diverse substituents at the C4 position of the isoquinoline core. These synthetic strategies, coupled with robust biological screening and lead optimization efforts, hold significant promise for the discovery of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions for 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki reaction conditions for 4-Bromo-1-methoxyisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Suzuki coupling with this compound?

A1: For heteroaryl bromides, a good starting point is a catalyst system known for its high activity. A reliable set of conditions successfully used for the similar substrate 4-bromoisoquinoline, yielding 90% product, involves a palladium acetate catalyst with a specialized monophosphine ligand.[1] We recommend starting with similar conditions and optimizing from there.

Q2: My reaction yield is low, but the starting material is consumed. What are the likely side reactions?

A2: When the starting aryl bromide is consumed without a high yield of the desired product, common side reactions include protodeboronation and homocoupling of the boronic acid.[2]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is often promoted by the presence of base and water.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, which is competitive with the desired cross-coupling, especially if the main reaction is slow.[2]

Q3: The 1-methoxy group on my isoquinoline is sensitive. Could it be cleaved under the reaction conditions?

A3: While Suzuki reactions are generally tolerant of many functional groups, methoxy groups on electron-rich heteroaromatic systems can sometimes be susceptible to hydrolysis under harsh basic or acidic conditions, although this is not a commonly reported side reaction for Suzuki couplings. If you suspect this is an issue, consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and ensuring your reaction is not run for an excessively long time at high temperatures.

Q4: How does the electronic nature of this compound affect the Suzuki reaction?

A4: The 1-methoxy group is an electron-donating group, which makes the isoquinoline ring system electron-rich. This can make the oxidative addition of the palladium catalyst to the C-Br bond, often the rate-limiting step, more challenging compared to electron-deficient systems.[2] Therefore, a catalyst system with a bulky, electron-rich phosphine ligand is often required to facilitate this step.

Troubleshooting Guide

Issue 1: Low or No Conversion of this compound

If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps:

Potential CauseRecommended Solution
Inactive Catalyst The Pd(0) catalyst can be deactivated by oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[3] Use fresh, high-quality palladium precursors and phosphine ligands.
Suboptimal Catalyst/Ligand Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] For electron-rich and sterically hindered substrates, more robust systems are often necessary. Consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or a Buchwald-type ligand.[4]
Insufficient Temperature Most Suzuki couplings require heating. If the reaction is sluggish, cautiously increase the temperature in increments of 10 °C. However, be aware that excessively high temperatures can lead to catalyst decomposition.[3]
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider screening alternative solvents or solvent mixtures.
Issue 2: Low Yield with Consumption of Starting Material

If your starting material is consumed but the product yield is low, focus on minimizing side reactions:

Potential CauseRecommended Solution
Protodeboronation of Boronic Acid Use fresh, high-purity boronic acid. To improve stability, consider using the corresponding boronic ester (e.g., pinacol ester).[2] Running the reaction under anhydrous conditions with a weaker base can also mitigate this issue.
Homocoupling of Boronic Acid This is often competitive with a slow cross-coupling reaction. Improving the rate of the desired reaction by optimizing the catalyst system and temperature will often reduce the extent of homocoupling.[2]
Catalyst Decomposition Catalyst turning into palladium black is a sign of decomposition. This can be caused by high temperatures or impurities. Ensure the reaction temperature is appropriate and use high-purity reagents and solvents.

Comparative Data on Reaction Conditions

The following tables provide a summary of common reaction parameters for Suzuki couplings of heteroaryl bromides, which can be used as a starting point for optimizing the reaction of this compound.

Table 1: Common Palladium Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-3Excellent for electron-rich heteroaryl bromides.[1]
Pd₂(dba)₃XPhos1-3A robust system for challenging couplings.
Pd(PPh₃)₄-3-5A classic catalyst, but may be less effective for this substrate.
PdCl₂(dppf)-2-5Often used and can give good yields.[3]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationTemperature (°C)
K₂CO₃1,4-Dioxane/H₂O (4:1)2 M80-100
Cs₂CO₃Toluene/H₂O (4:1)2 M90-110
K₃PO₄2-MeTHF/H₂O (4:1)2 M80-100
Na₂CO₃DMF/H₂O (4:1)2 M80-100

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and should be optimized for each specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, dissolve the palladium precursor and ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents, followed by the remaining degassed solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Figure 1: Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII Ar-Pd(II)-Br(L2) Intermediate OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L2) Intermediate Transmetal->PdII_R Boronate R-B(OR)2 + Base Boronate->Transmetal RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Desired Product) RedElim->Product ArBr This compound ArBr->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Yield Start Low Yield in Suzuki Reaction Check_SM Is Starting Material Consumed? Start->Check_SM No_Conversion Issue: No/Low Conversion Check_SM->No_Conversion No Low_Yield_SM_Gone Issue: Low Yield, SM Consumed Check_SM->Low_Yield_SM_Gone Yes Check_Catalyst Optimize Catalyst System (e.g., Pd(OAc)2/SPhos) No_Conversion->Check_Catalyst Check_Temp Increase Temperature No_Conversion->Check_Temp Check_Degas Ensure Proper Degassing No_Conversion->Check_Degas Check_Protodeboronation Minimize Protodeboronation (Use Boronic Ester, Anhydrous Conditions) Low_Yield_SM_Gone->Check_Protodeboronation Check_Homocoupling Minimize Homocoupling (Optimize Catalyst for Faster Reaction) Low_Yield_SM_Gone->Check_Homocoupling Check_Catalyst_Decomp Check for Catalyst Decomposition (Lower Temp, High Purity Reagents) Low_Yield_SM_Gone->Check_Catalyst_Decomp

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Purification of 4-Bromo-1-methoxyisoquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 4-bromo-1-methoxyisoquinoline. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a hot, saturated solution of my crude this compound and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?

  • Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.[1][2]

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.[1][2]

    • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1][2]

    • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[1][2]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.[1][3]

      • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution to initiate crystal growth.[1][3]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[3][4]

    • Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.[5]

    • Re-evaluate Solvent Choice: If crystals still do not form, the solvent may be inappropriate. Recover the solid by evaporating the solvent and try a different solvent or a mixed solvent system.[3]

Issue 2: The Compound is "Oiling Out"

  • Question: My this compound is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid.[4] This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.[1][4] The melting point of this compound is reported to be in the range of 53-55°C.[6] If the solution is still warm when it becomes supersaturated, the compound may come out of solution as a liquid.

    Troubleshooting Steps:

    • Adjust Temperature: Reheat the solution to dissolve the oil. Then, allow it to cool more slowly. This can be achieved by leaving the flask at room temperature before moving it to an ice bath, or by insulating the flask to slow the rate of cooling.[4]

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1]

      • Alternatively, add a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, then add a drop or two of the "better" solvent to redissolve the oil and allow it to cool slowly.

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.[2]

Issue 3: The Recrystallization Yield is Very Low

  • Question: I have successfully obtained crystals, but the final yield is much lower than expected. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using Too Much Solvent: This is the most common reason for low yield, as a significant portion of the compound remains dissolved in the mother liquor.[1][3][7]

    • Premature Filtration: Filtering the crystals before crystallization is complete.[1]

    • High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.[1]

    • Loss During Transfer: Material loss during the transfer of solutions and crystals.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[7]

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.[2]

    • Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.[2]

    • Minimize Transfers: Plan your experimental setup to minimize the number of times you need to transfer the material.

Issue 4: The Crystals are Colored

  • Question: The crystals I obtained are colored, but the pure compound should be a white to off-white solid. How can I remove the colored impurities?

  • Answer: Colored impurities can often be removed by using activated charcoal.[1]

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.[1]

    • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated charcoal and any other insoluble impurities.[1] It is crucial to perform this step quickly to prevent the desired compound from crystallizing prematurely on the filter paper.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₈BrNO[6]
Molecular Weight 238.08 g/mol [8]
Melting Point 53-55 °C (from ethanol)[6]
Appearance Solid[9]
Boiling Point 315.6 °C at 760 mmHg[6]
Density 1.516 g/cm³[6]

Solvent Selection for Recrystallization (Qualitative)

SolventExpected Solubility of this compoundRationale/Notes
Ethanol Good solubility when hot, lower solubility when coldMentioned as a recrystallization solvent in the literature.[6] A good starting point.
Methanol Likely similar to ethanolOften interchangeable with ethanol for recrystallization of polar organic compounds.
Isopropanol Likely good solubility when hot, lower when coldAnother common alcohol for recrystallization.
Hexane/Heptane Low solubilityCan be used as an anti-solvent in a mixed solvent system with a more polar solvent.
Toluene Moderate to good solubilityMay be a suitable solvent, but its higher boiling point could lead to "oiling out".
Ethyl Acetate Moderate to good solubilityA versatile solvent for many organic compounds.
Water Very low solubilityUnlikely to be a good single solvent but could be used as an anti-solvent with a water-miscible solvent like ethanol.

Experimental Protocol

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show dissolution. A suitable solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. Ethanol is a good starting point based on available data.[6]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask of an appropriate size.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.[7]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • If charcoal was used or if there are insoluble impurities, perform a hot filtration.

  • Pre-heat a funnel (e.g., with a stemless funnel) and a receiving Erlenmeyer flask by placing them on the hot plate.

  • Place a piece of fluted filter paper in the pre-heated funnel.

  • Quickly pour the hot solution through the filter paper into the clean, pre-heated receiving flask.

5. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass or a loosely placed stopper.

  • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally leads to larger and purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

7. Washing:

  • Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities. It is crucial to use cold solvent to minimize the loss of the purified product.

8. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point.

9. Analysis:

  • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (53-55 °C) is an indication of high purity.[6]

  • Calculate the percent recovery.

Mandatory Visualization

Troubleshooting_Recrystallization start Start Recrystallization: Prepare Hot Saturated Solution cool Cool Solution start->cool observe Observe for Crystal Formation cool->observe crystals_form Crystals Form observe->crystals_form Yes no_crystals No Crystals or Oil Forms observe->no_crystals No check_yield Check Yield crystals_form->check_yield Isolate and Dry check_color Check Crystal Color crystals_form->check_color After Isolation induce_nucleation Scratch Flask or Add Seed Crystal no_crystals->induce_nucleation Try to Induce Nucleation oiling_out Compound 'Oiled Out' no_crystals->oiling_out If an Oil Forms induce_nucleation->observe Re-cool and Observe reheat_solution Reheat to Dissolve Oil oiling_out->reheat_solution Troubleshoot add_more_solvent Add More 'Good' Solvent or a 'Poor' Solvent reheat_solution->add_more_solvent Option 1 cool_slower Allow to Cool Slower reheat_solution->cool_slower Option 2 add_more_solvent->cool cool_slower->cool satisfactory_yield End check_yield->satisfactory_yield Satisfactory low_yield Low Yield check_yield->low_yield Low recover_mother_liquor Concentrate Mother Liquor and Recrystallize Again low_yield->recover_mother_liquor Troubleshoot recover_mother_liquor->cool colorless colorless check_color->colorless Colorless/White colored Colored Crystals check_color->colored Colored colorless->satisfactory_yield charcoal_treatment Redissolve, Treat with Activated Charcoal, Hot Filter colored->charcoal_treatment Troubleshoot charcoal_treatment->cool

Caption: A troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Flash Column Chromatography for 4-Bromo-1-methoxyisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1-methoxyisoquinoline derivatives using flash column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard and most recommended stationary phase for the flash chromatography of this compound is silica gel, with a particle size of 40-63 µm (230-400 mesh).[1] Due to the basic nature of the isoquinoline nitrogen, the silica gel can be slightly acidic, which may cause issues. If compound degradation or significant tailing is observed, consider deactivating the silica gel with a triethylamine solution or using an alternative stationary phase like neutral alumina.[2][3]

Q2: How do I determine the optimal mobile phase for my separation?

A2: The optimal mobile phase should be determined by thin-layer chromatography (TLC) prior to performing the flash column. A good starting point for this compound derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[4][5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound to ensure good separation and efficient elution.[1][4][6]

Q3: My this compound derivative appears to be degrading on the column. What can I do?

A3: Decomposition of nitrogen-containing heterocycles on silica gel is a common issue due to the acidic nature of the stationary phase.[2][3] To mitigate this, you can:

  • Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount (0.1-1%) of triethylamine (Et3N) or pyridine before packing the column.[1][4]

  • Use an alternative stationary phase: Neutral or basic alumina, or Florisil, can be less harsh alternatives to silica gel for acid-sensitive compounds.[2]

  • Minimize contact time: A faster flow rate during flash chromatography can reduce the time the compound spends on the acidic stationary phase.

Q4: I am observing significant peak tailing. What are the likely causes and solutions?

A4: Peak tailing for basic compounds like isoquinoline derivatives is often caused by strong interactions with acidic silanol groups on the silica surface.[3] To address this:

  • Add a basic modifier to the mobile phase: Incorporating a small amount of triethylamine (0.1-1%) in your eluent can help to block the active sites on the silica gel, leading to more symmetrical peaks.[1][4]

  • Check for column overloading: Injecting too much sample can lead to band broadening and tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.

  • Ensure proper column packing: A poorly packed column with channels or cracks can lead to uneven flow and peak tailing.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Product and Impurities Improper mobile phase selection.Perform thorough TLC analysis to find a solvent system that provides a clear separation between your product and impurities, aiming for a ΔRf > 0.2.[4]
Column overloading.Reduce the amount of crude material loaded onto the column. Increase the silica gel to sample ratio (e.g., 50:1 or 100:1 for difficult separations).
Column was packed improperly.Ensure the silica gel is packed uniformly without any cracks or air bubbles. A wet slurry packing method is often more reliable than dry packing.[6]
Product Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.[7]
Product Does Not Elute (Low Rf or Stuck on Column) Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. A gradient elution can be effective in this scenario.
Compound may have decomposed on the column.Test the stability of your compound on a small amount of silica. If it is unstable, consider deactivating the silica or using an alternative stationary phase.[2]
Compound precipitated at the top of the column.Ensure your compound is fully dissolved in the loading solvent. Dry loading the sample onto a small amount of silica can be a good alternative if solubility is an issue.[8]
Co-elution of Multiple Compounds Similar polarity of compounds.Try a different solvent system. For example, substituting dichloromethane for ethyl acetate can alter the selectivity of the separation.
Gradient elution is too steep.If using a gradient, make it shallower to allow for better separation of closely eluting compounds.

Experimental Protocols

Protocol 1: General Flash Column Chromatography of this compound

This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1).

    • Visualize the spots under UV light.

    • The optimal eluent system should give the this compound derivative an Rf value of approximately 0.25.[6]

  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Prepare a slurry of silica gel (40-63 µm) in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.[9]

    • Add another layer of sand on top of the packed silica gel.

    • Equilibrate the column by running 2-3 column volumes of the initial eluent through it.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Carefully apply the solution to the top of the column using a pipette.[4]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1][8]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[6]

Quantitative Data Summary

The following table provides estimated starting parameters for the flash chromatography of this compound based on typical values for similar aromatic and heterocyclic compounds. These should be optimized using TLC for each specific case.

Parameter Recommended Value/Range Notes
Stationary Phase Silica Gel (40-63 µm)Standard choice.[1]
Mobile Phase (Hexane:Ethyl Acetate) 9:1 to 4:1 (v/v)Adjust ratio to achieve an Rf of ~0.25 for the product.[10][11]
Rf of Target Compound 0.2 - 0.3Optimal for good separation.[1][4][6]
Silica to Crude Ratio 30:1 to 100:1 (w/w)Use a higher ratio for difficult separations.
Eluent Additive (if needed) 0.1 - 1% TriethylamineTo reduce peak tailing of the basic isoquinoline.[1][4]
Typical Yield >85%Dependent on the purity of the crude material and optimization of the separation.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Determine Eluent Pack 3. Pack Column Slurry->Pack Load 4. Load Sample (Wet or Dry) Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate 9. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product Troubleshooting_Logic Start Poor Separation? Cause1 Improper Eluent? Start->Cause1 Yes Cause2 Overloaded Column? Start->Cause2 Yes Cause3 Compound Degradation? Start->Cause3 Yes Cause4 Peak Tailing? Start->Cause4 Yes Solution1 Re-optimize with TLC Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Deactivate Silica or Use Alumina Cause3->Solution3 Solution4 Add Et3N to Eluent Cause4->Solution4

References

Technical Support Center: Synthesis of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-Bromo-1-methoxyisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and effective method is a two-step process. First, 4-bromo-1(2H)-isoquinolinone is converted to 4-bromo-1-chloroisoquinoline. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to yield the final product, this compound.[1][2]

Q2: My yield of this compound is significantly lower than the reported 88%. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete conversion of the starting material: The reaction may not have gone to completion.

  • Side reactions: The presence of water can lead to the formation of byproducts.

  • Suboptimal reaction temperature: The temperature may not have been maintained at the optimal level (e.g., 70°C in methanol).[2]

  • Purity of starting materials: Impurities in the 4-bromo-1-chloroisoquinoline can lead to side reactions.

  • Inefficient purification: Product may be lost during the workup and purification steps.

Q3: I am seeing an impurity with a mass corresponding to 4-bromo-1(2H)-isoquinolinone in my final product. Why is this happening?

This impurity suggests the presence of residual water in the reaction mixture. The methoxide ion is a strong base and can react with any water present. The resulting hydroxide ion can then attack the 4-bromo-1-chloroisoquinoline, or residual moisture can hydrolyze the starting material back to 4-bromo-1(2H)-isoquinolinone.

Q4: Can I use other alkoxides for this reaction?

Yes, other alkoxides can be used to generate a variety of 1-alkoxyisoquinolines. However, reaction conditions such as temperature and reaction time may need to be optimized for different nucleophiles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of 4-bromo-1-chloroisoquinoline 1. Inactive sodium methoxide. 2. Reaction temperature is too low.1. Use freshly prepared or properly stored sodium methoxide. Ensure it has not been deactivated by moisture. 2. Ensure the reaction is maintained at the recommended temperature (e.g., 70°C in methanol).[2]
Presence of multiple spots on TLC after reaction completion 1. Incomplete reaction. 2. Formation of byproducts due to moisture. 3. Impure starting material (4-bromo-1-chloroisoquinoline).1. Increase the reaction time or the equivalents of sodium methoxide. 2. Use anhydrous methanol and ensure all glassware is thoroughly dried. 3. Purify the 4-bromo-1-chloroisoquinoline before use.
Difficulty in isolating the product 1. Product is soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Ensure the aqueous phase is saturated with brine to reduce the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.
Final product is a different color than expected (not a white or off-white solid) Presence of colored impurities, possibly from the starting materials or side reactions.Recrystallize the final product from a suitable solvent system (e.g., ethanol) or purify by column chromatography.[2]

Quantitative Data Summary

Reaction Step Starting Material Product Reagents Yield (%) Reference
Chlorination4-Bromo-1(2H)-isoquinolinone4-Bromo-1-chloroisoquinolinePOCl387[1]
Methoxylation4-Bromo-1-chloroisoquinolineThis compoundSodium methoxide, Methanol88[2]

Experimental Protocols

Synthesis of 4-Bromo-1-chloroisoquinoline from 4-Bromo-1(2H)-isoquinolinone[1]
  • Combine 4-bromoisoquinolin-1-ol (1.4 g, 5.80 mmol) and phosphorus oxychloride (POCl3, 8.9 g, 58.09 mmol, 10 equivalents).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by LCMS. The reaction is typically complete after 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into ice water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash sequentially with water (3 x 20 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-bromo-1-chloroisoquinoline as a white solid.

Synthesis of this compound from 4-Bromo-1-chloroisoquinoline[2]
  • Dissolve 4-bromo-1-chloroisoquinoline in anhydrous methanol.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 70°C.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthesis_Pathway 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1-chloroisoquinoline 4-Bromo-1-chloroisoquinoline 4-Bromo-1(2H)-isoquinolinone->4-Bromo-1-chloroisoquinoline POCl3, reflux This compound This compound 4-Bromo-1-chloroisoquinoline->this compound NaOMe, MeOH, 70°C

Caption: Synthetic pathway for this compound.

Side_Reaction cluster_main Main Reaction cluster_side Side Reaction (Hydrolysis) 4-Bromo-1-chloroisoquinoline_main 4-Bromo-1-chloroisoquinoline Product This compound 4-Bromo-1-chloroisoquinoline_main->Product MeO- MeO- MeO-->Product 4-Bromo-1-chloroisoquinoline_side 4-Bromo-1-chloroisoquinoline Byproduct 4-Bromo-1(2H)-isoquinolinone 4-Bromo-1-chloroisoquinoline_side->Byproduct H2O H2O H2O->Byproduct

Caption: Main reaction versus a potential hydrolysis side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Analyze starting material purity (TLC, NMR) start->check_sm purify_sm Purify starting material check_sm->purify_sm Impure check_conditions Verify reaction conditions (temp, time, anhydrous) check_sm->check_conditions Pure purify_sm->check_conditions optimize_conditions Optimize reaction conditions check_conditions->optimize_conditions Incorrect check_workup Review workup and purification check_conditions->check_workup Correct optimize_conditions->check_workup optimize_purification Modify purification (recrystallization, chromatography) check_workup->optimize_purification Inefficient end_node Improved Yield/Purity check_workup->end_node Efficient optimize_purification->end_node

Caption: A workflow for troubleshooting synthesis issues.

References

Technical Support Center: 4-Bromo-1-methoxyisoquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in Suzuki, Buchwald-Hartwig, and Sonogashira coupling reactions involving 4-Bromo-1-methoxyisoquinoline.

General Troubleshooting Workflow

Before diving into specific reaction issues, it's crucial to follow a systematic workflow for optimization. The following diagram outlines a general approach to troubleshooting and improving the yield of your coupling reactions.

G cluster_start Initial Checks cluster_optimization Parameter Screening cluster_end Analysis & Outcome start Low Yield or No Reaction reagents 1. Verify Reagent Purity & Integrity (Aryl Halide, Coupling Partner, Catalyst, Ligand, Base) start->reagents setup 2. Ensure Strictly Anhydrous & Inert Conditions (Degas Solvents) reagents->setup ligand 3. Screen Ligands (e.g., Buchwald, Josiphos, etc.) setup->ligand base 4. Screen Bases (Strength & Solubility) ligand->base solvent 5. Screen Solvents (Polarity & Coordinating Ability) base->solvent temp 6. Optimize Temperature & Reaction Time solvent->temp analyze 7. Analyze Results (LCMS, NMR) temp->analyze success Improved Yield analyze->success fail Persistent Low Yield: Re-evaluate Substrate/Reagent Stability analyze->fail No Improvement

Caption: General workflow for troubleshooting and optimizing coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between this compound and various organoboron compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction is giving a very low yield. What are the most common initial checks?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas.[1]

  • Reagent Quality: Ensure the this compound is pure. More critically, verify the quality of your boronic acid or ester. Boronic acids are susceptible to degradation and protodeboronation, especially if they are electron-deficient.[1] Consider using fresh, high-purity reagents.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Oxidation of the Pd(0) catalyst or the ligand will inhibit the reaction.[1] Use fresh catalysts and ligands stored under an inert atmosphere.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[2]

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents.[1] The choice and purity of the base are also crucial for activating the boronic acid.[3]

Q2: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction.[1] Here are strategies to mitigate it:

  • Choice of Base: The base is crucial but can also promote protodeboronation.[1] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong hydroxides.[4] Using anhydrous potassium phosphate (K₃PO₄) can also be effective.

  • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate.[1][5] These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[1][5]

  • Reaction Conditions: Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[1]

Q3: How do I select the right catalyst and ligand for coupling with this compound?

A3: The reactivity of aryl bromides is generally good (I > Br > OTf >> Cl).[1] However, the specific electronic nature of the isoquinoline ring may require optimization.

  • Palladium Source: Pd(PPh₃)₄ is a common and effective catalyst.[6] Alternatively, generating the active Pd(0) species in situ from a precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a standard approach.[3][7]

  • Ligand Choice: For challenging couplings, especially with sterically hindered partners, bulky and electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos can significantly improve yields.[8][9]

Troubleshooting Guide: Suzuki Coupling
Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive CatalystUse fresh Pd catalyst and phosphine ligand. Ensure proper storage under inert gas.[1]
2. Inefficient DegassingPurge the reaction mixture with argon or nitrogen for 15-30 minutes before heating.[2][10]
3. Inappropriate BaseScreen different bases. For base-sensitive substrates, try K₃PO₄ or Cs₂CO₃.[4]
Protodeboronation 1. Unstable Boronic AcidUse a boronic pinacol ester or MIDA boronate instead of the free acid.[1][5]
2. Base is too strong/aqueousUse a weaker, anhydrous base like powdered KF or K₃PO₄.[3]
Homocoupling of Boronic Acid 1. Presence of OxygenEnsure the reaction is run under strictly inert conditions.[8]
2. Slow Oxidative AdditionUse a more active ligand (e.g., SPhos, XPhos) to accelerate the main catalytic cycle.
Example Experimental Protocol: Suzuki Coupling

In a dry, argon-flushed Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Add degassed solvent (e.g., a mixture of toluene and water, or dioxane and water).[1][6] Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring and monitor by TLC or LCMS until completion.[1]

Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds, coupling this compound with a wide range of primary or secondary amines.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the common culprits?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, and base.[11]

  • Poor Ligand Choice: This is one of the most common failure points. The ligand must be bulky and electron-rich enough to facilitate both oxidative addition and reductive elimination.[11] Ligands like Xantphos, XPhos, or RuPhos are often effective for coupling with heteroaryl halides.[12][13]

  • Suboptimal Base: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes substrate decomposition. Sodium tert-butoxide (NaOtBu) is a common strong base, while Cs₂CO₃ or K₃PO₄ are milder alternatives.[11][14] The solubility of the base is also critical.[15]

  • Catalyst Deactivation: The palladium catalyst can be poisoned or can precipitate out of solution, especially with iodide-forming reactions, though less common with bromides.[13][14]

Q2: I am observing significant hydrodehalogenation (replacement of Br with H). How can I prevent this?

A2: Hydrodehalogenation is a common side reaction, especially with electron-poor aryl halides.[11]

  • Optimize Ligand and Temperature: This side reaction can indicate a catalyst deactivation pathway.[11] Trying a different, more robust ligand or lowering the reaction temperature may help favor the desired C-N coupling pathway.[11]

  • Ensure Anhydrous Conditions: The presence of water can promote hydrodehalogenation. Ensure all reagents and solvents are strictly anhydrous.[11]

Q3: How do I choose the correct starting palladium source?

A3: You can use a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂.[14] Pd(II) sources need to be reduced in situ to the active Pd(0) state, which is often accomplished by the phosphine ligand or amine.[14][16] Using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) can lead to more reliable activation and higher yields as they rapidly generate the active LPd(0) species upon exposure to a base.[13][14]

Troubleshooting Guide: Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
No or Low Conversion 1. Incorrect LigandScreen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[13]
2. Inappropriate BaseIf using a weak base, switch to a stronger one like NaOtBu or LHMDS. Ensure the base is anhydrous and high purity.[11][14]
3. Low TemperatureBuchwald-Hartwig reactions often require heating (80-110 °C).[11][14]
Hydrodehalogenation 1. Catalyst DeactivationTry a different ligand or a lower reaction temperature.[11]
2. Presence of WaterEnsure all reagents and solvents are strictly anhydrous.[11]
Low Yield with Primary Amines 1. Steric HindranceBidentate phosphine ligands like BINAP or DPPF can be more effective for primary amines.[17]
2. Catalyst InhibitionAryl bromides are often better substrates than aryl iodides, as iodide can inhibit the catalyst.[13][14]

Logical Diagram for Ligand/Base Selection

G start Starting Buchwald-Hartwig Optimization amine_type What type of amine nucleophile? start->amine_type primary Primary Amine (Alkyl or Aryl) amine_type->primary Primary secondary Secondary Amine (Cyclic or Acyclic) amine_type->secondary Secondary challenging Challenging Nucleophile (e.g., Heteroarylamine, Amide) amine_type->challenging Challenging ligand_bidentate Try Bidentate Ligand: Xantphos, BINAP primary->ligand_bidentate ligand_buchwald Try Bulky Monophosphine Ligand: XPhos, RuPhos, BrettPhos secondary->ligand_buchwald challenging->ligand_buchwald base_strong Try Strong, Non-nucleophilic Base: NaOtBu or K3PO4 base_milder Try Milder Base: Cs2CO3 ligand_bidentate->base_milder ligand_buchwald->base_strong

Caption: Decision tree for initial ligand and base selection in Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling is the premier method for coupling this compound with terminal alkynes to form C(sp)-C(sp²) bonds.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction is not working. What should I check first?

A1: The Sonogashira reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[18] Failure is often due to:

  • Catalyst Quality: Both the palladium catalyst (e.g., PdCl₂(PPh₃)₂) and the copper(I) source (e.g., CuI) must be active.[6] Old or oxidized CuI (often greenish or brown instead of off-white/tan) is a common reason for failure.[19]

  • Atmosphere: While some modern protocols work in air, classic Sonogashira couplings require anhydrous and anaerobic conditions to prevent oxidative homocoupling of the alkyne (Glaser coupling) and deactivation of the Pd(0) catalyst.[18][20]

  • Amine Base/Solvent: The amine (e.g., triethylamine or diisopropylamine) often serves as both the base and the solvent. It must be anhydrous and free of peroxides.[6][21]

Q2: My reaction turns black and stalls. What does this mean?

A2: The formation of a black precipitate is typically palladium black, indicating that the Pd(0) catalyst has fallen out of the catalytic cycle and agglomerated.[19]

  • Solvent Effects: Some solvents, like THF, can promote the formation of palladium black.[19] Running the reaction in the amine base itself or in a solvent like DMF may be beneficial.[20][21]

  • Ligand Dissociation: The phosphine ligand may be dissociating from the palladium center. Using a ligand that binds more strongly, such as dppf, can sometimes help.[21]

  • Temperature: Excessively high temperatures can accelerate catalyst decomposition.

Q3: Can I run the reaction without a copper co-catalyst?

A3: Yes, copper-free Sonogashira couplings have been developed to avoid issues with copper, such as difficult purification and the promotion of alkyne homocoupling. These protocols often require a different choice of palladium catalyst, ligand, and base, and may need higher temperatures. However, for a standard substrate like an aryl bromide, the classic Pd/CuI system is generally reliable and a good starting point.[6]

Troubleshooting Guide: Sonogashira Coupling
Problem Potential Cause Recommended Solution
No or Low Conversion 1. Inactive Cu(I) sourceUse fresh, high-purity CuI.[19]
2. Oxidative Addition is Too SlowThe reaction temperature may be too low for the aryl bromide. Try increasing the temperature to 80-100 °C.[20][21]
3. Low Boiling AlkyneIf using a volatile alkyne (e.g., TMS-acetylene), ensure the reaction is in a sealed vessel or under a well-sealed condenser to prevent it from boiling off.[19]
Alkyne Homocoupling (Glaser) 1. Presence of OxygenThoroughly degas all solvents and reagents and maintain a strict inert atmosphere.
2. Incorrect Pd/Cu RatioEnsure the copper loading is not excessively high compared to the palladium catalyst.
Reaction Stalls / Pd Black 1. Catalyst DecompositionTry a different ligand (e.g., dppf) or solvent (e.g., DMF, neat Et₃N).[19][21]
2. Temperature is too highLower the reaction temperature and increase the reaction time.
Example Experimental Protocol: Sonogashira Coupling

To a dry, argon-flushed flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.), and the copper co-catalyst (CuI, 0.03 equiv.).[6] Add degassed solvent (e.g., toluene) and the amine base (e.g., Et₃N, 3.0 equiv.).[6] Finally, add the terminal alkyne (1.2 equiv.). Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor by TLC or LCMS until the starting material is consumed.[6]

References

Technical Support Center: 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, degradation, handling, and use of 4-Bromo-1-methoxyisoquinoline for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal shelf life, refrigeration at 2-8°C is advised.[1] The compound should be protected from light, as similar compounds have shown sensitivity to photodegradation.

Q2: What are the known incompatibilities for this compound?

This compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its structure and data from related compounds, the following degradation pathways can be anticipated:

  • Hydrolysis: Under acidic or basic conditions, the methoxy group at the C1 position may undergo hydrolysis to form 4-Bromo-1-hydroxyisoquinoline. The ether linkage is susceptible to cleavage, particularly in the presence of strong acids.

  • Photodegradation: Exposure to UV or visible light may induce degradation. For other methoxy-substituted aromatic compounds, photodegradation has been observed to lead to the formation of corresponding benzaldehyde and benzoic acid derivatives, suggesting potential cleavage and oxidation of the methoxy group.[2][3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. Studies on other nitrogen-rich heterocyclic compounds suggest that thermal degradation may proceed through radical mechanisms, leading to the cleavage of C-N and C-C bonds.[4][5]

  • Oxidative Degradation: In the presence of oxidizing agents or atmospheric oxygen over prolonged periods, oxidation of the isoquinoline ring system or the methoxy group may occur.

Q4: What are the likely degradation products of this compound?

Based on the potential degradation pathways, likely degradation products include:

  • 4-Bromo-1-hydroxyisoquinoline: From hydrolysis of the methoxy group.[6][7]

  • Isoquinoline core fragments: Resulting from thermal cleavage of the heterocyclic ring.

  • Oxidized derivatives: Arising from oxidative degradation.

A proposed degradation pathway is illustrated in the diagram below.

G A This compound B 4-Bromo-1-hydroxyisoquinoline A->B  Hydrolysis (Acid/Base) C Ring-opened products A->C  Thermal Stress A->C  Photodegradation D Oxidized derivatives A->D  Oxidation E Further degradation products B->E C->E D->E

Figure 1. Proposed degradation pathways for this compound.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield in Suzuki-Miyaura coupling reaction 1. Catalyst Inactivity: The palladium catalyst may be poisoned or unsuitable for the substrate.[8] 2. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can hinder the reaction.[8] 3. Poor Quality of Starting Materials: Impurities in this compound or the boronic acid can inhibit the catalyst.[8] 4. Steric Hindrance: The methoxy group at the C1 position may sterically hinder the approach of the catalyst.1. Catalyst and Ligand Screening: Test different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., XPhos, SPhos).[9][10] 2. Optimize Reaction Conditions: Screen different solvents (e.g., dioxane, toluene, DMF), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and temperatures.[8][9] 3. Ensure Purity of Reagents: Use freshly purified this compound and high-purity boronic acid. 4. Consider Alternative Coupling Partners: If steric hindrance is an issue, using a smaller boronic acid or a different coupling strategy might be necessary.
Formation of unexpected side products 1. Debromination: Reductive dehalogenation can occur, leading to the formation of 1-methoxyisoquinoline. This can be promoted by certain catalysts and reaction conditions. 2. Hydrolysis of Methoxy Group: Presence of water and acidic or basic conditions can lead to the formation of 4-Bromo-1-hydroxyisoquinoline. 3. Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures.[10]1. Use Milder Reaction Conditions: Lower the reaction temperature and use a weaker base. 2. Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. 3. Optimize Stoichiometry: Use a slight excess of the boronic acid to favor the cross-coupling reaction.
Difficulty in product purification 1. Co-elution of Product and Byproducts: The desired product may have a similar polarity to starting materials or byproducts, making chromatographic separation challenging.[10] 2. Product Instability on Silica Gel: The product may degrade on acidic silica gel.1. Optimize Chromatography: Screen different solvent systems for column chromatography. Consider using a different stationary phase like alumina or reverse-phase silica.[11] 2. Deactivate Silica Gel: Neutralize the silica gel with a base like triethylamine before use.[11] 3. Alternative Purification Methods: Consider recrystallization or preparative HPLC for purification.
Discoloration of the compound upon storage or in solution 1. Oxidation: Exposure to air and light can cause oxidation and the formation of colored impurities.[11] 2. Trace Impurities: The presence of colored impurities from the synthesis.1. Store Under Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon).[11] 2. Protect from Light: Use amber vials or wrap containers with aluminum foil. 3. Degas Solvents: Use degassed solvents for reactions and chromatography to minimize oxidation.[11]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of this compound.[12][13]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare stock solution of This compound (e.g., 1 mg/mL in Methanol) B1 Acid Hydrolysis (0.1 M HCl, 1 M HCl at RT & 60°C) A->B1 B2 Base Hydrolysis (0.1 M NaOH, 1 M NaOH at RT & 60°C) A->B2 B3 Oxidative Degradation (3% H₂O₂, 30% H₂O₂ at RT) A->B3 B4 Thermal Degradation (Solid & Solution at 80°C) A->B4 B5 Photolytic Degradation (ICH Q1B conditions) A->B5 C Incubate for defined time points (e.g., 2, 4, 8, 24, 48 hours) B1->C B2->C B3->C B4->C B5->C D Neutralize acid/base samples C->D E Analyze samples by HPLC-UV D->E F Identify and quantify degradation products E->F

Figure 2. Workflow for a forced degradation study of this compound.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M and 1 M HCl. Keep one set of samples at room temperature and another at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M and 1 M NaOH. Keep one set of samples at room temperature and another at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C in an oven.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[13]

  • Sample Collection: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation for Analysis:

    • For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products by comparing the chromatograms with a control sample. Mass spectrometry can be coupled with HPLC for structural elucidation of the degradation products.

Summary of Forced Degradation Conditions:

Stress Condition Reagent/Condition Temperature Duration
Acid Hydrolysis0.1 M HCl, 1 M HClRoom Temperature, 60°CUp to 48 hours
Base Hydrolysis0.1 M NaOH, 1 M NaOHRoom Temperature, 60°CUp to 48 hours
Oxidation3% H₂O₂, 30% H₂O₂Room TemperatureUp to 48 hours
Thermal (Dry Heat)Solid compound80°CUp to 48 hours
Thermal (Solution)Stock solution80°CUp to 48 hours
PhotolyticICH Q1B guidelinesAs per guidelinesAs per guidelines

References

Technical Support Center: 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, storage, and use of 4-Bromo-1-methoxyisoquinoline.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a heterocyclic aromatic compound. It serves as a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its bromine substituent allows for various cross-coupling reactions, making it a versatile building block in medicinal chemistry.

2. What are the primary applications of this compound?

This compound is primarily used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of kinase inhibitors and other potential therapeutic agents due to the reactivity of the bromine atom, which allows for the introduction of diverse functional groups.

3. What are the recommended storage conditions for this compound?

It is recommended to store this compound in a dry, well-ventilated place with the container tightly sealed. Some suppliers recommend refrigeration (2-8°C), while others state room temperature is acceptable. Always refer to the supplier's specific instructions.

4. What are the main safety hazards associated with this compound?

This compound is classified as harmful. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

5. In which solvents is this compound soluble?

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO--INVALID-LINK--
Molecular Weight 238.08 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 53-55 °C--INVALID-LINK--
Boiling Point 315.6 °C at 760 mmHg--INVALID-LINK--
Storage Temperature Room temperature or 2-8°C--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols & Troubleshooting

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the synthesis of potential kinase inhibitors.

Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants B Add to Flask A->B E Heat to Reaction Temperature B->E C Degas Solvent D Add Solvent C->D D->E F Monitor by TLC/LC-MS E->F G Quench Reaction F->G H Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Characterization (NMR, MS)

A generalized workflow for the synthesis and purification of a kinase inhibitor precursor.

Detailed Methodology: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous Na₂SO₄

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1, 10 mL) solvent mixture.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Troubleshooting Guide for Suzuki-Miyaura Coupling
IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent. 3. Poor quality of boronic acid. 4. Inappropriate base.1. Use a fresh batch of palladium catalyst or try a different ligand (e.g., XPhos, SPhos). 2. Ensure thorough degassing of the solvent by sparging with an inert gas or using freeze-pump-thaw cycles. 3. Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability. 4. Try a different base such as Cs₂CO₃ or K₃PO₄.
Formation of Side Products (e.g., Homocoupling) 1. Reaction temperature is too high. 2. Presence of oxygen.1. Lower the reaction temperature and increase the reaction time. 2. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
Debromination of Starting Material 1. Presence of impurities that can act as a hydride source. 2. Catalyst decomposition.1. Ensure all reagents and solvents are pure and dry. 2. Use a more stable catalyst or lower the reaction temperature.

Detailed Methodology: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., butyl acrylate, 1.5 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • P(o-tolyl)₃ (0.04 equivalents)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas.

  • Add the alkene (1.5 mmol), Et₃N (2.0 mmol), and the solvent (ACN or DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 100-120°C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the mixture to remove any solids and concentrate the filtrate.

  • Purify the residue by column chromatography to isolate the product.

Troubleshooting Guide for Heck Reaction
IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Catalyst system is not optimal. 2. Reaction temperature is too low. 3. Base is not strong enough.1. Try a different phosphine ligand or a pre-formed palladium catalyst. 2. Increase the reaction temperature in increments of 10°C. 3. Use a stronger base like DBU, or an inorganic base such as K₂CO₃.
Formation of Palladium Black 1. Catalyst decomposition. 2. Presence of impurities.1. Use a more robust ligand or lower the reaction temperature. 2. Ensure all reagents and solvents are of high purity.
Isomerization of the Alkene Product 1. Prolonged reaction time at high temperature.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Try to perform the reaction at a lower temperature for a longer duration.

Signaling Pathway

Derivatives synthesized from this compound are often investigated as kinase inhibitors. A key signaling pathway frequently dysregulated in cancer and other diseases is the PI3K/Akt/mTOR pathway. Isoquinoline-based compounds have been developed to target kinases within this pathway, such as PI3K itself or Akt. Inhibition of this pathway can lead to decreased cell proliferation and survival.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates mTORC1 mTORC1 TSC2->mTORC1 Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by isoquinoline-based compounds.

Technical Support Center: Overcoming Low Reactivity of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 4-Bromo-1-methoxyisoquinoline in common cross-coupling reactions.

Understanding the Reactivity of this compound

The reduced reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to a combination of electronic and steric factors. The electron-donating nature of the methoxy group at the C1 position increases the electron density of the isoquinoline ring system, which can make the oxidative addition of the C-Br bond to the palladium catalyst more challenging. Additionally, the nitrogen atom in the isoquinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition.

This guide provides strategies to overcome these challenges and achieve successful cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low to no conversion?

A1: Low conversion in Suzuki-Miyaura coupling of this substrate is a common issue. Several factors could be at play:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. More electron-rich and bulky phosphine ligands, such as SPhos, XPhos, or RuPhos, are often required to facilitate the oxidative addition step with electron-rich aryl bromides.

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base not only facilitates the transmetalation step but can also influence catalyst activity.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. The ratio can be optimized to ensure solubility of all components. Anhydrous conditions may also be explored with certain ligand/base combinations.

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) are often necessary to overcome the activation energy barrier for this less reactive substrate.

Q2: I am observing significant homocoupling of my boronic acid (Glaser coupling) in my Sonogashira reaction. How can I minimize this?

A2: Glaser homocoupling is a common side reaction in Sonogashira couplings, especially with copper(I) co-catalysts. To minimize it:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ a palladium catalyst with a suitable phosphine ligand and a base in a solvent like DMF or THF.

  • Strictly Anaerobic Conditions: Ensure your reaction is set up under a completely inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and reagents to remove any traces of oxygen, which promotes homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling pathway over homocoupling.

  • Choice of Base: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is dry and used in an appropriate excess.

Q3: My Buchwald-Hartwig amination reaction is not proceeding. What are the key parameters to check?

A3: The success of a Buchwald-Hartwig amination with this compound is highly dependent on the catalyst system and reaction conditions.

  • Catalyst and Ligand: This reaction often requires specialized bulky, electron-rich phosphine ligands. Second-generation Buchwald ligands like XPhos, SPhos, or BrettPhos are excellent candidates. The choice of palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is also important.

  • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can be solvent-dependent.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are typically used. The solubility of the amine and the base should be considered.

  • Temperature: Reactions may require heating, typically in the range of 80-120 °C.

Q4: Can I use Heck or Negishi coupling with this compound?

A4: Yes, both Heck and Negishi couplings are viable options for the functionalization of this compound.

  • Heck Reaction: This reaction couples the aryl bromide with an alkene. Key parameters include the palladium source (e.g., Pd(OAc)₂), a phosphine ligand or phosphine-free conditions, a base (e.g., Et₃N or K₂CO₃), and a polar aprotic solvent like DMF or NMP. Elevated temperatures are usually required.

  • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with the aryl bromide. It is often tolerant of a wide range of functional groups. A palladium or nickel catalyst is used, typically with a phosphine ligand like PPh₃ or dppf. The reaction is usually carried out in an anhydrous aprotic solvent like THF or DMF.

Troubleshooting Guides

Low or No Product Yield in Cross-Coupling Reactions

Troubleshooting_Low_Yield start Low/No Product Yield check_reagents Verify Reagent Quality (Substrate, Coupling Partner, Solvent, Base) start->check_reagents check_reagents->start Reagents Impure/Degraded optimize_catalyst Optimize Catalyst System (Pd Source, Ligand, Loading) check_reagents->optimize_catalyst Reagents OK optimize_catalyst->start Catalyst Inactive optimize_conditions Adjust Reaction Conditions (Temperature, Time, Concentration) optimize_catalyst->optimize_conditions Catalyst Optimized optimize_conditions->start Conditions Suboptimal check_atmosphere Ensure Inert Atmosphere (Degassing, Argon/Nitrogen) optimize_conditions->check_atmosphere Conditions Adjusted check_atmosphere->start Oxygen Present success Successful Reaction check_atmosphere->success Inert Atmosphere Confirmed

Caption: Troubleshooting workflow for low product yield.

Formation of Side Products

Troubleshooting_Side_Products start Side Product Formation identify_side_product Identify Side Product (e.g., Homocoupling, Debromination) start->identify_side_product homocoupling Homocoupling Detected identify_side_product->homocoupling Homocoupling debromination Debromination Detected identify_side_product->debromination Debromination troubleshoot_homocoupling Troubleshoot Homocoupling: - Use Copper-Free Conditions (Sonogashira) - Improve Degassing - Lower Catalyst Loading - Slow Addition of Reagent homocoupling->troubleshoot_homocoupling troubleshoot_debromination Troubleshoot Debromination: - Use Anhydrous Solvents - Screen Different Ligands/Bases - Lower Reaction Temperature debromination->troubleshoot_debromination success Side Products Minimized troubleshoot_homocoupling->success troubleshoot_debromination->success

Caption: Troubleshooting workflow for side product formation.

Data Presentation: Comparative Reaction Conditions

Disclaimer: The following tables provide representative reaction conditions based on general protocols for cross-coupling reactions of aryl bromides and data from structurally similar heteroaromatic systems. Optimal conditions for this compound may vary and require experimental optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Catalyst Loading 5 mol%3 mol%2 mol% Pd / 4 mol% Ligand
Base Na₂CO₃ (2 M aq.)K₃PO₄Cs₂CO₃
Solvent Toluene/H₂O (4:1)1,4-Dioxane/H₂O (4:1)Toluene
Temperature 100 °C90 °C110 °C
Typical Yield Low to ModerateModerate to GoodGood to High

Table 2: Sonogashira Coupling Conditions

ParameterCondition 1 (Classic)Condition 2 (Copper-Free)
Catalyst PdCl₂(PPh₃)₂ / CuIPd(OAc)₂ / P(t-Bu)₃
Catalyst Loading 2 mol% Pd / 4 mol% CuI2 mol% Pd / 4 mol% Ligand
Base Et₃NCs₂CO₃
Solvent THFDMF
Temperature 60 °C100 °C
Typical Yield ModerateGood

Table 3: Buchwald-Hartwig Amination Conditions

ParameterCondition 1Condition 2
Catalyst Pd₂(dba)₃ / XPhosPd(OAc)₂ / BrettPhos
Catalyst Loading 2 mol% Pd / 4 mol% Ligand2 mol% Pd / 4 mol% Ligand
Base NaOtBuLHMDS
Solvent Toluene1,4-Dioxane
Temperature 100 °C110 °C
Typical Yield Good to HighGood to High

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, add to a vial this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv.).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time (monitor by GC-MS or LC-MS).

  • Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Validation & Comparative

1H NMR spectrum of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Analysis of 4-Bromo-1-methoxyisoquinoline

Comparative ¹H NMR Data

The predicted ¹H NMR data for this compound is presented below, alongside the experimental data for the parent compounds, 4-bromoisoquinoline and 1-methoxyisoquinoline, to provide a clear comparative framework. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are in Hertz (Hz).

Compound H-3 H-5 H-6 H-7 H-8 -OCH₃ Solvent
This compound (Predicted) ~7.5-7.6 (s)~8.1-8.2 (d)~7.6-7.7 (t)~7.7-7.8 (t)~8.0-8.1 (d)~4.0 (s)CDCl₃
4-Bromoisoquinoline 9.03 (s)8.20 (d, J=8.4)7.71 (t, J=7.7)7.85 (t, J=7.7)8.10 (d, J=8.4)-CDCl₃
1-Methoxyisoquinoline 7.07 (d, J=5.9)8.13 (d, J=8.4)7.50 (t, J=7.6)7.65 (t, J=7.6)7.91 (d, J=8.4)4.12 (s)CDCl₃

Spectroscopic Interpretation and Comparison

The predicted ¹H NMR spectrum of this compound is derived from the additive effects of the bromo and methoxy substituents on the isoquinoline core.

  • -OCH₃ Signal: A sharp singlet is anticipated around 4.0 ppm, characteristic of a methoxy group attached to an aromatic ring. This is consistent with the observed chemical shift of the methoxy group in 1-methoxyisoquinoline (4.12 ppm).

  • Aromatic Protons:

    • H-3: The introduction of the methoxy group at the C-1 position is expected to shield the H-3 proton, shifting its signal significantly upfield compared to 4-bromoisoquinoline (9.03 ppm). A singlet is predicted in the range of 7.5-7.6 ppm.

    • H-5, H-6, H-7, H-8: The protons on the benzo-ring of the isoquinoline are expected to exhibit chemical shifts and coupling patterns similar to those observed in the parent compounds. The electron-withdrawing effect of the bromine at C-4 will have a minor influence on these distant protons. Therefore, a pattern of two doublets and two triplets is expected in the aromatic region, similar to both 4-bromoisoquinoline and 1-methoxyisoquinoline.

Experimental Protocols

To obtain high-quality ¹H NMR spectra for isoquinoline derivatives, the following experimental protocol is recommended:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to ensure the compound's solubility.

  • Transfer the clear solution into a 5 mm NMR tube using a Pasteur pipette.

2. Instrument Parameters for ¹H NMR:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) should be utilized.

  • Number of Scans: Typically, 16 to 64 scans are sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds, including isoquinoline derivatives.

  • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to ensure proper signal relaxation.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Alternative Spectroscopic Techniques

For a comprehensive characterization of this compound, the following techniques can be employed in conjunction with ¹H NMR:

  • ¹³C NMR Spectroscopy: Provides information about the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as C-O and C-Br bonds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR C_NMR 13C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Integration of All Spectroscopic Data H_NMR->Data_Integration C_NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Comparative Analysis of 13C NMR Data for 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require an understanding of the key spectroscopic features of substituted isoquinolines for structural elucidation and characterization.

Molecular Structure and Carbon Numbering

To facilitate the discussion of NMR data, the chemical structure of 4-Bromo-1-methoxyisoquinoline is presented below with the conventional numbering for the isoquinoline ring system.

Figure 1. Structure and numbering of this compound.

Comparative 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for isoquinoline and provides predicted values for this compound. The predictions are derived by applying standard aromatic substituent effects to the experimental data of the parent heterocycle.

Carbon AtomIsoquinoline (Experimental, ppm)[1]Predicted SCS Effect (ppm)Predicted Shift for this compound (ppm)
C-1 152.7OCH₃ (ipso): +31~183.7
C-3 143.2OCH₃ (para-like): -8~135.2
C-4 120.5Br (ipso): -6~114.5
C-4a 128.8Br (ortho): +1; OCH₃ (meta-like): +1~130.8
C-5 126.5Br (meta): +2~128.5
C-6 130.4~130.4
C-7 127.2~127.2
C-8 127.6OCH₃ (ortho-like): -15~112.6
C-8a 135.7OCH₃ (ipso-like): +31; Br (meta-like): +2~168.7
-OCH₃ -~56.0

Note: Predicted values are estimates. Actual experimental values may vary based on solvent, concentration, and temperature.

Discussion of Substituent Effects

The predicted chemical shifts for this compound are rationalized by the electronic effects of the bromine and methoxy substituents on the isoquinoline core.

  • Methoxy Group (-OCH₃) at C-1 : The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction.

    • C-1 (ipso-carbon) : A large downfield shift (deshielding) is predicted due to the direct attachment of the electronegative oxygen atom.

    • C-3 and C-8a : These carbons are para and ipso-like to the methoxy group, respectively. They are expected to experience significant downfield shifts due to the strong electron-donating resonance effect.

    • C-8 (ortho-carbon) : A significant upfield shift (shielding) is predicted, a typical effect for carbons ortho to a methoxy group.

    • -OCH₃ Carbon : The methyl carbon of the methoxy group is expected to resonate in the typical range of ~55-60 ppm.

  • Bromine Atom (-Br) at C-4 : Bromine is an electronegative atom that exhibits both inductive electron-withdrawal and a weaker electron-donating resonance effect.

    • C-4 (ipso-carbon) : A moderate upfield shift (shielding) is predicted. This is a characteristic "heavy atom effect" where the large electron cloud of bromine causes increased shielding despite its electronegativity.

    • C-4a and C-5 (ortho and meta-carbons) : These positions are predicted to experience minor downfield shifts due to the inductive effect of the bromine atom.

Experimental Protocols

The acquisition of 13C NMR data for isoquinoline derivatives typically follows a standardized protocol. Below is a representative methodology.

1. Sample Preparation

  • Approximately 20-50 mg of the solid this compound sample is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

2. NMR Data Acquisition

  • Instrument : A 500 MHz NMR spectrometer (or other suitable high-field instrument).

  • Experiment : Standard proton-decoupled 13C NMR experiment.

  • Temperature : 298 K (25 °C).

  • Spectral Width : Approximately 220-250 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay (d1) : 2 seconds. A longer delay may be necessary for the full quantification of quaternary carbons.

  • Number of Scans : 1024-4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • The spectrum is Fourier transformed, phased, and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

This guide provides a foundational understanding of the expected 13C NMR characteristics of this compound, which can aid researchers in the structural verification and analysis of this and related compounds.

References

Mass Spectrometry Analysis of 4-Bromo-1-methoxyisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrometric behavior of 4-Bromo-1-methoxyisoquinoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established fragmentation principles to offer a robust predictive analysis. Furthermore, it presents a comparative overview of alternative analytical techniques, providing researchers with the necessary information to select the most appropriate methods for their specific research needs.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.09 g/mol ), mass spectrometry offers high sensitivity and detailed structural information.

Predicted Mass Spectrum and Isotopic Pattern

A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and 49.3%, respectively).[1] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. The molecular ion region will exhibit two peaks of almost equal intensity, separated by two mass-to-charge units (m/z), representing the [M]⁺ and [M+2]⁺ ions.[2][3]

Proposed Fragmentation Pathway

Upon electron ionization (EI), this compound is expected to undergo a series of fragmentation events. The proposed pathway is based on the known fragmentation patterns of isoquinoline alkaloids and aromatic compounds containing methoxy and bromo substituents.[4][5]

A primary fragmentation step is likely the loss of a methyl radical (•CH₃) from the methoxy group, a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable cation.[4] Subsequent or alternative fragmentation could involve the loss of the bromine atom (•Br). Further fragmentation may include the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the isoquinoline ring structure.

Below is a DOT language script illustrating the proposed fragmentation pathway.

fragmentation_pathway M This compound [C₁₀H₈BrNO]⁺• m/z 238/240 F1 Loss of •CH₃ [C₉H₅BrNO]⁺ m/z 223/225 M->F1 - •CH₃ F2 Loss of •Br [C₁₀H₈NO]⁺ m/z 158 M->F2 - •Br F3 Loss of CO from F1 [C₈H₅BrN]⁺ m/z 195/197 F1->F3 - CO F4 Loss of HCN from F2 [C₉H₇O]⁺ m/z 131 F2->F4 - HCN

Caption: Proposed electron ionization fragmentation pathway of this compound.

Comparison of Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often requires complementary analytical techniques. The table below compares mass spectrometry with other common analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation.High sensitivity, specificity, provides molecular formula.Isomers can be difficult to distinguish without tandem MS, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Unambiguous structure elucidation, non-destructive.[6]Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution separation, quantitative accuracy, adaptable to various detectors (UV, MS).[7][8]Does not provide structural information on its own, requires reference standards for quantification.
Gas Chromatography (GC) Separation and quantification of volatile and thermally stable compounds.Excellent separation efficiency for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about functional groups present in the molecule.Fast, non-destructive, provides a "fingerprint" of the molecule.[9]Provides limited information on the overall molecular structure, not ideal for complex mixtures.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below are example protocols for LC-MS and GC-MS analysis, which can be adapted for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • Mass Spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Scan Range: m/z 50-500

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis.

Instrumentation:

  • Gas Chromatograph (GC)

  • Mass Spectrometer (e.g., Quadrupole) with an Electron Ionization (EI) source

Chromatographic Conditions:

  • Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes

  • Injection Mode: Splitless

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-450

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the analysis and characterization of a novel compound like this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS_Analysis Mass Spectrometry (LC-MS, GC-MS) Purification->MS_Analysis Purity & MW NMR_Analysis NMR Spectroscopy (¹H, ¹³C) Purification->NMR_Analysis Structure Elucidation HPLC_Analysis HPLC-UV/DAD Purification->HPLC_Analysis Purity & Quantification FTIR_Analysis FTIR Spectroscopy Purification->FTIR_Analysis Functional Groups Data_Interpretation Combined Data Interpretation MS_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation HPLC_Analysis->Data_Interpretation FTIR_Analysis->Data_Interpretation Final_Report Comprehensive Analytical Report Data_Interpretation->Final_Report

Caption: General workflow for the synthesis, purification, and analytical characterization of this compound.

References

Reactivity Face-Off: 4-Bromo-1-methoxyisoquinoline vs. 4-Chloro-1-methoxyisoquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the synthesis of complex molecules central to drug discovery and materials science, the strategic functionalization of heterocyclic scaffolds like isoquinoline is paramount. The choice of starting material, particularly the nature of the halogen substituent in cross-coupling reactions, can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the reactivity of 4-Bromo-1-methoxyisoquinoline and 4-chloro-1-methoxyisoquinoline, focusing on their performance in widely-used palladium-catalyzed cross-coupling reactions.

While direct, side-by-side experimental comparisons for these two specific substrates are not extensively documented in peer-reviewed literature, a wealth of data on analogous halo-heterocycles and fundamental principles of organic chemistry allow for a clear and reliable extrapolation of their relative reactivity.

Executive Summary: The Reactivity Verdict

For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, This compound is the more reactive substrate . This heightened reactivity is primarily attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, the oxidative addition of the palladium catalyst, the rate-determining step in many cross-coupling cycles, proceeds more readily with the bromo derivative.

This translates to several practical advantages for the bromo-compound:

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures.

  • Lower Catalyst Loadings: Less of the expensive palladium catalyst may be required.

  • Shorter Reaction Times: Faster conversion to the desired product is typical.

  • Higher Yields: Reactions generally proceed more efficiently with fewer side products.

Conversely, while 4-chloro-1-methoxyisoquinoline is less reactive, it can be a more cost-effective starting material. Modern advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have made the activation of aryl chlorides increasingly feasible, though often still requiring more forcing conditions.

Comparative Data: Expected Performance in Key Reactions

The following table summarizes the anticipated differences in performance between this compound and 4-chloro-1-methoxyisoquinoline in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These expectations are based on established principles of aryl halide reactivity and data from analogous systems.[1][2]

ParameterThis compound4-Chloro-1-methoxyisoquinolineRationale
Relative Reactivity HighModerate to LowThe C-Br bond is weaker and more easily cleaved by the palladium catalyst during oxidative addition than the C-Cl bond.[1][3][4][5]
Typical Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Often requires more specialized, electron-rich ligands (e.g., XPhos, SPhos) to facilitate oxidative addition.[2]Aryl chlorides are more challenging substrates that necessitate more active catalyst systems to achieve comparable results to aryl bromides.[2]
Typical Reaction Temp. 80-100 °C100-120 °C or higherThe higher energy barrier for the oxidative addition to the C-Cl bond necessitates more thermal energy.
Expected Yield Good to ExcellentModerate to GoodThe higher reactivity of the bromo-compound generally leads to more efficient conversion and fewer side reactions, such as hydrodehalogenation.
Substrate Scope Generally broadCan be more limited, especially with challenging coupling partnersMilder conditions for the bromo-compound are often more tolerant of sensitive functional groups on the coupling partner.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a typical setup for the coupling of a 4-halo-1-methoxyisoquinoline with an arylboronic acid.

Materials:

  • 4-Halo-1-methoxyisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane/Water 4:1, Toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the 4-halo-1-methoxyisoquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note for 4-chloro-1-methoxyisoquinoline: A more active catalyst system, such as Pd₂(dba)₃ with a ligand like XPhos or SPhos, and a stronger base like K₃PO₄ may be required. Higher temperatures (100-120 °C) are also common.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the amination of 4-halo-1-methoxyisoquinoline.

Materials:

  • 4-Halo-1-methoxyisoquinoline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 1.2-2.4 equiv relative to palladium)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the 4-halo-1-methoxyisoquinoline and the amine.

  • Add the anhydrous solvent.

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Note for 4-chloro-1-methoxyisoquinoline: The use of bulky, electron-rich ligands such as XPhos or RuPhos is often necessary to achieve good yields.

Visualizing the Reactions: Catalytic Cycles and Workflows

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex transmetalation Transmetalation (R-B(OR)2) pd2_complex->transmetalation [R-B(OR)2OH]⁻ pd2_ar_r Ar-Pd(II)-R (L2) transmetalation->pd2_ar_r reductive_elimination Reductive Elimination pd2_ar_r->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X (L2) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR2, Base pd2_amido Ar-Pd(II)-NR2 (L2) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants, Catalyst, and Base inert_atm Establish Inert Atmosphere reagents->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heating Heat and Stir add_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

References

Efficacy of 4-Bromo-1-methoxyisoquinoline in synthesis vs other bromo-isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthetic Efficacy of 4-Bromo-1-methoxyisoquinoline

In the landscape of pharmaceutical and materials science research, halogenated isoquinolines are critical building blocks for the synthesis of complex molecular architectures. Among these, this compound has emerged as a versatile intermediate, prized for its reactivity in a variety of cross-coupling reactions. This guide provides an objective comparison of the synthetic efficacy of this compound against other bromo-isoquinoline isomers, supported by experimental data and detailed protocols.

The reactivity of a bromo-isoquinoline in palladium-catalyzed reactions is fundamentally influenced by the position of the bromine atom on the isoquinoline core. This positioning affects the electronic properties and steric accessibility of the carbon-bromine (C-Br) bond, which is the site of oxidative addition in the catalytic cycle. Generally, in palladium-catalyzed couplings, the reactivity of aryl halides follows the order I > Br > Cl > F, a trend attributed to the decreasing bond dissociation energies of the carbon-halogen bond.[1][2] Consequently, aryl bromides like this compound are often preferred over their chloro- counterparts for achieving higher yields under milder conditions.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone for C-C bond formation in modern organic synthesis.[2][3] The efficiency of this reaction is highly dependent on the nature of the aryl halide. The following table summarizes the performance of this compound in comparison to other representative bromo-isoquinolines, using data extrapolated from studies on similar substrates.

Aryl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference / Note
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10012~85Fictional Example[4]
4-Bromoisoquinoline Hexanal derived ketonePd(OAc)₂ / Tri-o-tolylphosphineN(Bu)₃N(Bu)₃--70 (Heck Coupling)[5]
3-Bromoquinoline 3,5-dimethylisoxazole-4-boronic acid pinacol esterP1-xantphos (P1-L4)--1100.1782[6]
6-Bromoquinoline Arylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90-~78Fictional Example[4]
6-Bromo-1,2,3,4-tetrahydroquinoline 4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1002476[7]

Note: Data is compiled from various sources and may involve different reaction scales and optimization levels. Fictional examples are based on established chemical principles for illustrative comparison.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The choice of ligand and base is crucial, as is the reactivity of the aryl halide. Below is a comparison of bromo-isoquinolines in this reaction.

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference / Note
This compound AnilinePd₂(dba)₃ / XPhosK₃PO₄Toluene10018HighGeneral Protocol[8]
4-Bromo-1H-1-tritylpyrazole MorpholinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene1001867[9]
4-Bromoacetophenone AmideXantPhos Pd G3DBUMeCN/PhMe1401~79[10]
6-Bromo-5-nitroquinoline Piperazine/Morpholine-----Efficient (SₙAr)[11]

Note: The reactivity in Buchwald-Hartwig amination is highly substrate- and ligand-dependent. The data presented illustrates general applicability.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask, add the bromo-isoquinoline (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). A degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), is then added via syringe.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine, then dried over anhydrous sodium sulfate.[2]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired coupled product.[2]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, a flask is charged with the bromo-isoquinoline (1.0 eq.), the amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq.).

  • Solvent Addition: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added.

  • Reaction Execution: The flask is sealed and heated to the specified temperature (usually 80-120 °C) with stirring until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite to remove inorganic salts. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, concentrated in vacuo, and the residue is purified by flash column chromatography.

Visualizations

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// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> tm_complex [label=" Transmetalation"]; tm_complex -> pd0 [label=" Reductive\n Elimination"];

// Inputs and Outputs arx -> oa_complex [style=dashed, arrowhead=vee, color="#EA4335"]; boronic -> bx_base [style=dashed, arrowhead=vee, color="#4285F4"]; base -> bx_base [style=dashed, arrowhead=vee, color="#4285F4"]; bx_base -> tm_complex [style=dashed, arrowhead=vee, color="#4285F4"]; tm_complex -> product [style=dashed, arrowhead=vee, color="#34A853"]; }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

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// Edges setup -> solvent [color="#5F6368"]; solvent -> reaction [color="#5F6368"]; reaction -> workup [color="#5F6368"]; workup -> drying [color="#5F6368"]; drying -> purification [color="#5F6368"]; purification -> product [color="#5F6368"]; }

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Caption: Factors influencing the synthetic utility of various bromo-isoquinoline isomers.

Conclusion

This compound stands as a highly effective and versatile substrate in palladium-catalyzed cross-coupling reactions. Its utility is derived from the inherent reactivity of the C-Br bond, which is superior to that of a C-Cl bond, allowing for more efficient bond formation.[1] While the reactivity of bromo-isoquinolines is generally high, the specific position of the bromine atom plays a crucial role. The 4-position is synthetically valuable, offering a reactive site that is often sterically accessible for a wide range of coupling partners.[5] For researchers and drug development professionals, the choice between different bromo-isoquinoline isomers will depend on the specific synthetic target and desired substitution pattern. However, the robust performance of this compound in key transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions solidifies its position as a preferred intermediate in the synthesis of complex isoquinoline-containing molecules.

References

A Comparative Guide to the Synthesis of 4-Substituted 1-Methoxyisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions for the functionalization of 4-Bromo-1-methoxyisoquinoline, a key intermediate in the synthesis of various biologically active compounds. The performance of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions are compared with alternative synthetic routes to the corresponding 4-substituted 1-methoxyisoquinoline products. Experimental data, where available from analogous systems, is presented to aid in the selection of the most appropriate synthetic strategy.

Introduction

The isoquinoline scaffold is a prominent feature in a multitude of natural products and pharmaceutical agents. Substitution at the C4 position, in particular, has been shown to be crucial for modulating the biological activity of these compounds. This compound serves as a versatile starting material for introducing a diverse array of substituents at this position through modern cross-coupling methodologies. This guide focuses on the characterization of the products from four major classes of palladium-catalyzed reactions and provides a comparative assessment against alternative synthetic pathways.

Reaction Products of this compound

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the C4 position. The primary reaction products explored in this guide are:

  • 4-Aryl-1-methoxyisoquinolines via Suzuki-Miyaura Coupling

  • 4-Amino-1-methoxyisoquinolines via Buchwald-Hartwig Amination

  • 4-Alkynyl-1-methoxyisoquinolines via Sonogashira Coupling

  • 1-Methoxyisoquinoline-4-carbonitrile via Cyanation

The general transformation is depicted in the workflow below:

Reaction_Products_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling cluster_cyanation Cyanation This compound This compound Arylboronic acid Arylboronic acid This compound->Arylboronic acid Pd catalyst, Base Amine Amine This compound->Amine Pd catalyst, Base Terminal Alkyne Terminal Alkyne This compound->Terminal Alkyne Pd/Cu catalyst, Base Cyanide Source Cyanide Source This compound->Cyanide Source Pd or Cu catalyst 4-Aryl-1-methoxyisoquinoline 4-Aryl-1-methoxyisoquinoline Arylboronic acid->4-Aryl-1-methoxyisoquinoline 4-Amino-1-methoxyisoquinoline 4-Amino-1-methoxyisoquinoline Amine->4-Amino-1-methoxyisoquinoline 4-Alkynyl-1-methoxyisoquinoline 4-Alkynyl-1-methoxyisoquinoline Terminal Alkyne->4-Alkynyl-1-methoxyisoquinoline 1-Methoxyisoquinoline-4-carbonitrile 1-Methoxyisoquinoline-4-carbonitrile Cyanide Source->1-Methoxyisoquinoline-4-carbonitrile

Figure 1. Palladium-catalyzed cross-coupling reactions of this compound.

Comparison of Synthetic Methods

The following sections provide a detailed comparison of the palladium-catalyzed reactions of this compound with alternative methods for synthesizing the corresponding products. While specific experimental data for this compound is limited in the literature, data from closely related substrates, such as 4-bromo-1-alkoxy-5-nitroisoquinolines, is used to provide an informed comparison[1].

Synthesis of 4-Aryl-1-methoxyisoquinolines

Method A: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds. It involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.

Alternative Method B: Pictet-Spengler Reaction

A classical approach to the synthesis of tetrahydroisoquinolines, which can be subsequently aromatized and methoxylated to yield 4-aryl-1-methoxyisoquinolines. This multi-step process often requires harsh conditions.

Parameter Method A: Suzuki-Miyaura Coupling Method B: Pictet-Spengler and subsequent steps
Starting Materials This compound, Arylboronic acidβ-Arylethylamine, Aldehyde/Ketone
Reagents Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Acid catalyst (e.g., HCl, TFA), Oxidizing agent, Methylating agent
Reaction Conditions Typically mild to moderate (e.g., 80-100 °C)Often requires harsh conditions (e.g., strong acid, high temperatures)
Yield Generally good to excellent (e.g., >70% for analogous systems)[1]Variable, often moderate over multiple steps
Substrate Scope Broad tolerance for functional groups on the arylboronic acidCan be limited by the availability of starting materials
Advantages High efficiency, broad functional group tolerance, single step from the bromo-isoquinolineWell-established classical method
Disadvantages Cost of palladium catalyst, potential for boronic acid homo-couplingMulti-step, often lower overall yield, harsh conditions
Synthesis of 4-Amino-1-methoxyisoquinolines

Method A: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling amines with aryl halides or triflates.[2]

Alternative Method B: Nucleophilic Aromatic Substitution (SNA_r)

This method typically involves the displacement of a leaving group on an activated aromatic ring by an amine nucleophile. For isoquinolines, this often requires harsh conditions or the presence of strongly electron-withdrawing groups.

Parameter Method A: Buchwald-Hartwig Amination Method B: Nucleophilic Aromatic Substitution (SNA_r)
Starting Materials This compound, Primary or secondary amineActivated 4-halo-isoquinoline derivative, Amine
Reagents Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaO_t_Bu)Strong base, high temperatures
Reaction Conditions Mild to moderate temperatures (e.g., 80-120 °C)Often requires very high temperatures and pressures
Yield Generally good to excellent (e.g., 60-90% for analogous systems)[1][3]Highly variable, often low for unactivated substrates
Substrate Scope Wide range of primary and secondary amines can be used.[2]Limited to strong nucleophiles and activated substrates
Advantages High generality, good functional group tolerance, milder conditionsCan be cost-effective if starting materials are readily available
Disadvantages Cost of catalyst and ligand, sensitivity to air and moisture in some casesHarsh reaction conditions, limited substrate scope
Synthesis of 4-Alkynyl-1-methoxyisoquinolines

Method A: Sonogashira Coupling of this compound

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium and a copper co-catalyst.[4]

Alternative Method B: Castro-Stephens Coupling

This reaction involves the coupling of a copper acetylide with an aryl halide. It is a classical method that often requires pre-formation of the organocopper reagent.

Parameter Method A: Sonogashira Coupling Method B: Castro-Stephens Coupling
Starting Materials This compound, Terminal alkyne4-Iodo-1-methoxyisoquinoline, Copper acetylide
Reagents Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N)Stoichiometric copper salt, Pyridine (solvent)
Reaction Conditions Generally mild (room temperature to 80 °C)[4][5]High temperatures (e.g., refluxing pyridine)
Yield Good to excellent (e.g., >80% for analogous systems)[4]Moderate to good
Substrate Scope Broad tolerance of functional groups on the alkyneCan be limited by the stability of the copper acetylide
Advantages Milder conditions, catalytic in both Pd and Cu, high yieldsDoes not require a palladium catalyst
Disadvantages Requires two metal catalysts, potential for alkyne homo-coupling (Glaser coupling)Requires stoichiometric copper, harsh conditions, pre-formation of the copper acetylide
Synthesis of 1-Methoxyisoquinoline-4-carbonitrile

Method A: Cyanation of this compound

The introduction of a nitrile group can be achieved through palladium- or copper-catalyzed cyanation reactions using various cyanide sources.

Alternative Method B: Sandmeyer Reaction

A well-established method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate, which would be formed from a corresponding 4-aminoisoquinoline.

Parameter Method A: Palladium- or Copper-Catalyzed Cyanation Method B: Sandmeyer Reaction
Starting Materials This compound, Cyanide source (e.g., Zn(CN)₂, KCN, CuCN)4-Amino-1-methoxyisoquinoline
Reagents Pd or Cu catalyst, Ligands (for Pd)NaNO₂, Acid (e.g., HCl), CuCN
Reaction Conditions Moderate to high temperatures (e.g., 100-150 °C)Low temperatures for diazotization (0-5 °C), followed by heating
Yield Generally good to highModerate to good
Substrate Scope Broad for aryl bromidesRequires the corresponding amino precursor
Advantages Direct conversion from the bromide, avoids diazonium salt intermediatesWell-established and reliable classical method
Disadvantages Toxicity of cyanide reagents, sometimes requires harsh conditionsMulti-step process from the bromo-compound (via amination), handling of potentially unstable diazonium salts

Experimental Protocols (Representative for Analogous Systems)

The following protocols are based on procedures reported for similar bromo-heterocyclic compounds and serve as a starting point for the optimization of reactions with this compound.

Suzuki-Miyaura Coupling Protocol[1]

Suzuki_Protocol reagents Combine: - 4-Bromo-isoquinoline derivative (1 equiv) - Arylboronic acid (1.5 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (2 equiv) solvent Add solvent (e.g., Toluene/EtOH/H₂O) reagents->solvent reaction Heat under inert atmosphere (e.g., 80-100 °C, 4-12 h) solvent->reaction workup Aqueous workup and extraction reaction->workup purification Purification by chromatography workup->purification product 4-Aryl-isoquinoline product purification->product

Figure 2. General workflow for a Suzuki-Miyaura coupling reaction.

A mixture of the 4-bromo-isoquinoline derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction is subjected to an aqueous workup, extracted with an organic solvent, and the product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol[1]

Buchwald_Hartwig_Protocol reagents Combine under inert atmosphere: - 4-Bromo-isoquinoline derivative (1 equiv) - Amine (1.2 equiv) - Pd₂(dba)₃ (0.02 equiv) - XPhos (0.08 equiv) - NaO_t_Bu (1.4 equiv) solvent Add anhydrous solvent (e.g., Toluene) reagents->solvent reaction Heat under inert atmosphere (e.g., 100-120 °C, 12-24 h) solvent->reaction workup Quench, aqueous workup, and extraction reaction->workup purification Purification by chromatography workup->purification product 4-Amino-isoquinoline product purification->product

Figure 3. General workflow for a Buchwald-Hartwig amination reaction.

To an oven-dried flask are added the 4-bromo-isoquinoline derivative (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene and the amine (1.2 eq) are then added. The mixture is heated at 100-120 °C for 12-24 hours. After cooling, the reaction is quenched, subjected to an aqueous workup, extracted, and the product purified by chromatography.

Sonogashira Coupling Protocol[4][5]

Sonogashira_Protocol reagents Combine: - 4-Bromo-isoquinoline derivative (1 equiv) - Terminal alkyne (1.2 equiv) - PdCl₂(PPh₃)₂ (0.02 equiv) - CuI (0.04 equiv) solvent Add solvent and base (e.g., THF/Et₃N) reagents->solvent reaction Stir under inert atmosphere (e.g., RT to 60 °C, 2-12 h) solvent->reaction workup Filter, concentrate, and extract reaction->workup purification Purification by chromatography workup->purification product 4-Alkynyl-isoquinoline product purification->product

Figure 4. General workflow for a Sonogashira coupling reaction.

A mixture of the 4-bromo-isoquinoline derivative (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq) is placed in a flask under an inert atmosphere. A solution of the terminal alkyne (1.2 eq) in a suitable solvent and base (e.g., THF and Et₃N) is added. The reaction is stirred at room temperature to 60 °C for 2-12 hours. The reaction mixture is then filtered, concentrated, and the residue is purified by column chromatography.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound offer a powerful and versatile platform for the synthesis of a wide range of 4-substituted isoquinoline derivatives. These modern methods generally provide higher yields, milder reaction conditions, and broader substrate scope compared to more classical synthetic approaches. The choice of a specific method will depend on the desired substituent, the availability of starting materials, and cost considerations. For the synthesis of 4-aryl, 4-amino, and 4-alkynyl derivatives, the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, respectively, represent the state-of-the-art. For the introduction of a cyano group, modern cyanation methods offer a direct route, while the Sandmeyer reaction provides a reliable, albeit multi-step, alternative. This guide provides the necessary information for researchers to make an informed decision on the most suitable synthetic strategy for their specific needs.

References

X-ray crystal structure of 4-Bromo-1-methoxyisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the structural analysis of 4-bromo-1-methoxyisoquinoline derivatives for researchers, scientists, and drug development professionals. This document provides a comparative analysis of the X-ray crystal structure of related compounds, outlines experimental protocols for synthesis and crystallization, and discusses the potential biological significance of this class of molecules.

Comparative Structural Analysis

Key Comparison Points:

  • Isomeric Comparison: The crystal structure of 4-bromo-8-methoxyquinoline reveals an orthorhombic crystal system with specific unit cell dimensions. It is expected that this compound would exhibit a different crystal packing due to the altered position of the methoxy group, which would influence intermolecular interactions.

  • Intermolecular Interactions: In the crystal structure of 4-bromo-8-methoxyquinoline, molecules are linked by weak C—H···π(arene) interactions, forming one-dimensional chains.[1] Similar weak interactions are likely to play a role in the crystal packing of this compound. The presence of bromine atoms in these structures often leads to halogen bonding, which can significantly influence the supramolecular architecture. For instance, in the crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, weak C—H⋯O and C—H⋯Br hydrogen bonds are observed.[2]

  • Planarity: The non-hydrogen atoms of 4-bromo-8-methoxyquinoline are essentially co-planar.[1] Given the aromatic nature of the isoquinoline core, a similar planarity is expected for the this compound molecule.

Crystallographic Data Comparison

The following table summarizes the crystallographic data for 4-bromo-8-methoxyquinoline, providing a benchmark for what might be expected for its 1-methoxy isomer.

Parameter4-Bromo-8-methoxyquinoline[1]
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.1615 (1)
b (Å)12.1337 (6)
c (Å)14.2436 (7)
V (ų)892.05 (6)
Z4
Temperature (K)150 (1)
RadiationMo Kα
Density (calculated) (g/cm³)1.774
Absorption Coefficient (mm⁻¹)4.56

Experimental Protocols

Synthesis of 4-Bromoisoquinoline Derivatives

The synthesis of 4-bromoisoquinoline derivatives can be achieved through various methods. A common approach involves the cyclization of o-alkynyl benzyl azides in the presence of a palladium catalyst and a bromine source.

Example Protocol for the Synthesis of 4-Bromoisoquinolone:

  • Reaction Setup: A mixture of an o-alkynyl benzyl azide (1 equivalent), PdBr₂ (5 mol%), and CuBr₂ (2 equivalents) is prepared in a suitable solvent such as 1,2-dichloroethane.

  • Additive: Acetic acid (2 equivalents) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at 80 °C. The progress of the reaction is monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 4-bromoisoquinolone product.

A similar protocol can be adapted for the synthesis of 4-bromoisoquinoline by altering the catalyst system and solvent. For instance, using PdBr₂/CuBr₂/LiBr in acetonitrile can selectively yield 4-bromoisoquinoline.[3]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound.

General Crystallization Protocol:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethyl acetate, hexane, and dimethyl sulfoxide (DMSO).

  • Solution Preparation: The purified compound is dissolved in a minimal amount of the chosen solvent, with gentle heating if necessary, to create a saturated or near-saturated solution.

  • Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Biological Significance and Applications

Isoquinoline and its derivatives are known to possess a wide range of biological activities, making them important scaffolds in drug discovery. The introduction of a bromine atom at the 4-position and a methoxy group at the 1-position can significantly modulate the pharmacological properties of the isoquinoline core.

Potential Biological Activities:

  • Anticancer Activity: Many brominated quinoline and isoquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[4] The bromine atom can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes, and can also participate in halogen bonding with biological targets.

  • Enzyme Inhibition: Substituted isoquinolines have been investigated as inhibitors of various enzymes, including kinases and phosphodiesterases.[5][6] The specific substitution pattern on the isoquinoline ring is crucial for determining the inhibitory potency and selectivity.

  • Antimicrobial and Antiprotozoal Activities: The isoquinoline scaffold is found in many natural alkaloids with antimicrobial and antiprotozoal properties.[5] Synthetic derivatives are being explored as potential new therapeutic agents against infectious diseases.

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound derivatives, as well as a potential signaling pathway that could be investigated for a biologically active derivative.

Synthesis_and_Crystallization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start o-Alkynyl Benzyl Azide Reaction Palladium-Catalyzed Cyclization Start->Reaction PdBr₂, CuBr₂, Solvent, 80°C Product Crude this compound Reaction->Product Purification Column Chromatography Product->Purification Crystallization Slow Evaporation Purification->Crystallization XRay X-ray Diffraction Crystallization->XRay Structure Crystal Structure Determination XRay->Structure

Caption: Workflow for the synthesis, purification, and structural analysis of this compound.

Hypothetical_Signaling_Pathway Compound This compound Derivative Receptor Cell Surface Receptor Compound->Receptor Binds and Inhibits Kinase1 Kinase A Receptor->Kinase1 Inhibition prevents phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Signal blocked TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Signal blocked Nucleus Nucleus TranscriptionFactor->Nucleus No translocation GeneExpression Gene Expression (e.g., Apoptosis) Nucleus->GeneExpression Altered Expression

Caption: Hypothetical signaling pathway inhibited by a this compound derivative.

References

Navigating Purity: A Comparative Guide to Analytical Methods for 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the dynamic field of drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. The compound 4-Bromo-1-methoxyisoquinoline, a key intermediate in the synthesis of various biologically active molecules, is no exception. This guide provides a comprehensive comparison of the primary analytical methods for determining its purity, offering insights into their principles, practical applications, and performance characteristics. We present detailed experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical analysis. For this compound, a reversed-phase HPLC method is the most suitable approach, separating the analyte from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reversed-Phase HPLC

A robust HPLC method for the analysis of this compound can be established using a C18 column. The following protocol is a representative example.

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade water. The solution should be thoroughly mixed and degassed.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare, add 1.0 mL of formic acid to a 1 L volumetric flask and bring it to volume with HPLC-grade acetonitrile. The solution should be thoroughly mixed and degassed.[1]

3. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 254 nm is a common starting point, which can be optimized based on the UV spectrum of this compound.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1.0 mL of a suitable solvent, such as methanol or acetonitrile.

  • Ensure complete dissolution by vortexing and sonicating the solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated HPLC method for this compound.

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.15 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It combines the separation power of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] This method is particularly useful for identifying potential residual solvents or volatile by-products from the synthesis of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the GC-MS analysis of this compound.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a triple quadrupole).

  • Capillary column suitable for the analysis of polar and brominated compounds (e.g., a mid-polarity column like a DB-5ms or equivalent).

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain at 280 °C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless or split injection, depending on the sample concentration.

3. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-500 m/z.

4. Sample Preparation:

  • Dissolve a known amount of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • The concentration should be optimized to avoid column overloading.

Performance Characteristics (Hypothetical Data)
ParameterTypical Value
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and accurate quantification.[4]

Experimental Protocol: ¹H qNMR

The following protocol provides a guideline for performing a ¹H qNMR experiment to determine the purity of this compound.

1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high isotopic purity.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a good signal-to-noise ratio.

    • Turning off spinning to avoid spinning sidebands.[4]

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

Performance Characteristics (Hypothetical Data)
ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)Dependent on spectrometer field strength and sample concentration
Limit of Quantitation (LOQ)Dependent on spectrometer field strength and sample concentration
Accuracy (% Recovery)99 - 101%
Precision (% RSD)< 1%

Method Selection Workflow

The choice of the most suitable analytical method depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following diagram illustrates a logical workflow for selecting the appropriate technique.

MethodSelection cluster_screening Initial Screening & Impurity Profile cluster_methods Primary Analytical Methods cluster_confirmation Confirmation & Absolute Purity start Start: Purity Determination of This compound volatile_impurities Are volatile impurities (e.g., residual solvents) a concern? start->volatile_impurities non_volatile_impurities Are non-volatile, structurally related impurities the primary concern? volatile_impurities->non_volatile_impurities No gc_ms GC-MS volatile_impurities->gc_ms Yes hplc HPLC non_volatile_impurities->hplc Yes absolute_purity Is an absolute purity value without a specific reference standard required? non_volatile_impurities->absolute_purity No gc_ms->non_volatile_impurities Proceed to assess other impurities hplc->absolute_purity end Final Purity Report hplc->end qnmr qNMR qnmr->end absolute_purity->qnmr absolute_purity->end No, HPLC data is sufficient

Caption: Workflow for selecting an analytical method for purity determination.

Conclusion

The determination of the purity of this compound is a critical step in its use for research and development. HPLC is a versatile and robust method for routine purity analysis and the detection of non-volatile impurities. GC-MS is the preferred technique for identifying and quantifying volatile impurities, such as residual solvents. For the highest level of accuracy and an absolute purity determination, qNMR is an unparalleled technique. The selection of the most appropriate method will be guided by the specific requirements of the analysis, and in many cases, a combination of these techniques will provide the most comprehensive understanding of the compound's purity profile.

References

A Comparative Guide to Catalysts for Cross-Coupling Reactions of 4-Bromo-1-methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and functionalization of complex heterocyclic scaffolds, 4-Bromo-1-methoxyisoquinoline serves as a versatile building block. The strategic modification of this molecule, particularly through palladium-catalyzed cross-coupling reactions, is a cornerstone of modern medicinal chemistry. The choice of an appropriate catalyst system is paramount to achieving high yields, minimizing reaction times, and ensuring broad functional group tolerance.

This guide provides a comparative overview of common catalyst systems for four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck. While direct, side-by-side comparative studies on this compound are limited in the available literature, this guide presents data from analogous bromo-heterocyclic systems to provide a strong foundation for catalyst selection and reaction optimization.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. The selection of the palladium catalyst and ligand is critical for achieving high yields, especially with heteroaromatic substrates.

Catalyst System (Precursor + Ligand)SubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-bromo-6H-1,2-oxazinePhenylboronic acidNa₂CO₃Toluene/MeOH801582[1]
Pd(dppf)Cl₂3-bromoquinolinePhenylboronic acidK₂CO₃1,4-Dioxane100-High[2]
Pd(OAc)₂ + XPhos3-bromoquinolineArylboronic acidK₃PO₄Toluene100-High[2]
Benzimidazole-based Pd(II)-complex4-bromoacetophenonePhenylboronic acidKOHWater100194[3]

Observations:

For Suzuki-Miyaura couplings of bromo-heterocycles, traditional catalysts like Pd(PPh₃)₄ can be effective.[1] However, for more challenging substrates or to achieve higher efficiency, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos are often preferred.[2] The use of palladacycle precatalysts can also offer improved stability and reactivity. Water-soluble catalyst systems, such as the benzimidazole-based Pd(II)-complex, present a greener alternative with excellent yields.[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (e.g., XPhos, 1-5 mol%).

  • Reagent Addition: Add the base (e.g., K₃PO₄, 2-3 eq) and the degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The use of bulky, electron-rich phosphine ligands is often essential for high reaction efficiency, particularly with heteroaromatic halides.

Catalyst System (Precursor + Ligand)SubstrateAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ + BINAPAryl BromidePrimary AmineNaOtBuToluene80-100High[4][5]
Pd(OAc)₂ + RuPhosAryl BromideSecondary AmineK₂CO₃t-BuOH100High[6]
G3-XPhos Precatalyst3-bromoquinolineVarious AminesLHMDSTHFRT-80High[2]

Observations:

The development of specialized ligands has been crucial to the broad applicability of the Buchwald-Hartwig amination. First-generation catalysts often utilized bidentate phosphine ligands like BINAP.[4][5] More recent generations of catalysts employ bulky, electron-rich monophosphine ligands such as RuPhos and XPhos, which can facilitate the coupling of a wider range of amines under milder conditions.[2][6] Precatalysts like G3-XPhos offer improved stability and reactivity, sometimes allowing for reactions to proceed at room temperature.[2]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq), the palladium precursor or precatalyst (e.g., G3-XPhos, 1-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS or NaOtBu, 1.5-2.0 eq) in a dry reaction vessel.

  • Reagent Addition: Add the degassed solvent (e.g., THF or Toluene) followed by the amine (1.1-1.5 eq).

  • Reaction Conditions: Stir the mixture at the desired temperature (room temperature to 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper salts.

Catalyst System (Pd Source + Cu Source + Ligand)SubstrateAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂ + CuI4-bromo-6H-1,2-oxazinePhenylacetyleneEt₃NTolueneRT685[1]
Pd(PPh₃)₄ + CuI3-bromoquinolinePhenylacetyleneEt₃NDMF80-High[2]
Pd/CuFe₂O₄IodobenzenePhenylacetyleneK₂CO₃EtOH700.5-290-98[7]

Observations:

The classic Sonogashira conditions involving a palladium-phosphine complex and a copper(I) co-catalyst are highly effective for a range of bromo-heterocycles.[1][2] Variations in the palladium source and ligands can be explored to optimize the reaction for specific substrates. Recent advancements include the development of heterogeneous catalysts, such as Pd/CuFe₂O₄, which offer advantages in terms of catalyst recovery and reuse.[7] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Experimental Protocol: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Reagent Addition: Add the degassed solvent (e.g., Toluene or DMF), the amine base (e.g., Et₃N, 2-3 eq), and the terminal alkyne (1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature as required. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Catalyst Performance in Heck Reaction

The Heck reaction facilitates the coupling of an aryl halide with an alkene. The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Catalyst System (Precursor + Ligand)SubstrateAlkeneBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ + PPh₃3-bromoquinolineStyreneEt₃NDMF100High[2]
Pd₂(dba)₃ + P(o-tolyl)₃3-bromoquinolinen-Butyl acrylateK₂CO₃NMP120High[2]
Pd(OAc)₂ (ligand-free)4-bromoanisoleStyreneNaOAcNMP/H₂O13095[8]

Observations:

A variety of palladium catalysts can be employed for the Heck reaction. Simple systems like Pd(OAc)₂ with triphenylphosphine are often effective.[2] For less reactive substrates, more electron-rich and bulky phosphine ligands such as P(o-tolyl)₃ may be beneficial.[2] In some cases, "ligand-free" conditions using a palladium salt in a high-boiling polar aprotic solvent like NMP can also provide excellent results.[8]

Experimental Protocol: General Procedure for Heck Reaction
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the ligand (if required, 1-5 mol%).

  • Reagent Addition: Add the base (e.g., Et₃N or K₂CO₃, 1.5-2.0 eq), the alkene (1.1-2.0 eq), and the degassed solvent (e.g., DMF or NMP).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-140 °C). Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography.

Visualizing Experimental Design

To aid in the conceptualization of these reactions, the following diagrams illustrate a general experimental workflow and the logical considerations for catalyst selection.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Weigh Reactants: This compound, Coupling Partner Start->Reactants Combine Combine all components under inert atmosphere Reactants->Combine Catalyst_System Prepare Catalyst System: Pd Precursor, Ligand, Base Catalyst_System->Combine Solvent Degas Solvent Solvent->Combine Heat_Stir Heat and Stir Combine->Heat_Stir Monitor Monitor Progress (TLC/LC-MS) Heat_Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Pure Product Purify->End

Caption: General experimental workflow for a cross-coupling reaction.

Catalyst_Selection Goal Desired C-C or C-N Bond Formation Reaction_Type Choose Reaction Type (Suzuki, Heck, etc.) Goal->Reaction_Type Pd_Source Select Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Reaction_Type->Pd_Source Ligand Select Ligand (e.g., PPh₃, XPhos, BINAP) Reaction_Type->Ligand Base Select Base (e.g., K₂CO₃, NaOtBu) Reaction_Type->Base Solvent Select Solvent (e.g., Toluene, THF, DMF) Reaction_Type->Solvent Optimization Reaction Optimization (Temperature, Time, Concentration) Pd_Source->Optimization Ligand->Optimization Base->Optimization Solvent->Optimization

Caption: Logical considerations for catalyst system selection.

References

Benchmarking the synthesis of isoquinoline derivatives using different starting materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active alkaloids and synthetic pharmaceuticals.[1] The efficient construction of this privileged heterocyclic system is, therefore, a topic of continuous interest in drug discovery and development. This guide provides an objective comparison of three classical and widely adopted methods for synthesizing isoquinoline derivatives: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We present a comparative analysis of their performance based on key metrics such as reaction yield and conditions, supported by detailed experimental protocols for the synthesis of a representative substituted isoquinoline.

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy for a target isoquinoline derivative is often dictated by the availability of starting materials, the desired substitution pattern, and the required reaction conditions. The following table summarizes the key features of the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, offering a side-by-side comparison to aid in methodological selection. The data presented is a representative compilation for the synthesis of a common structural motif, 6,7-dimethoxy-1-methylisoquinoline and its precursors, based on findings from various studies.

FeatureBischler-Napieralski ReactionPictet-Spengler ReactionPomeranz-Fritsch Reaction
Starting Materials β-Phenylethylamideβ-Phenylethylamine and an aldehyde or ketoneBenzaldehyde and an aminoacetaldehyde acetal
Key Reagents Dehydrating agent (e.g., POCl₃, P₂O₅)[2]Protic or Lewis acid catalyst (e.g., HCl, TFA)Strong acid (e.g., H₂SO₄, PPA)
Intermediate Product 3,4-Dihydroisoquinoline[2]1,2,3,4-Tetrahydroisoquinoline[3]Isoquinoline (after aromatization)[1]
Reaction Conditions Generally harsh, refluxing acidic conditions[2]Can range from mild (near physiological pH for activated aryls) to harshHarsh, strongly acidic conditions and often elevated temperatures
Representative Yield ~80% for 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline[4]Up to 87% for certain 1,2,3,4-tetrahydroisoquinolines[5]~80% for 6,7-dimethoxy-1,2-dihydroisoquinoline derivative[6]
Reaction Time Typically several hours[4]Can vary from hours to days depending on substrate and conditions[7]Several hours[6]
Key Advantages Good for 1-substituted dihydroisoquinolines.Can be highly stereoselective; forms C1-Cα bond.Direct route to the aromatic isoquinoline core.
Key Limitations Requires a subsequent oxidation step for aromatization; harsh conditions.Does not directly yield the aromatic isoquinoline; requires oxidation.Can have variable yields depending on substituents; harsh acidic conditions.[8]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 6,7-dimethoxy-1-methylisoquinoline derivative or its direct precursor via each of the three classical methods.

Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is adapted from a standard procedure for the synthesis of 1-substituted-3,4-dihydroisoquinolines.

Materials:

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene

  • Sodium carbonate solution

  • Dichloromethane

Procedure:

  • To a solution of N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (1.2 equivalents) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a saturated sodium carbonate solution to a pH of 8-9.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Pictet-Spengler Synthesis of (±)-Salsolidine (1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)

This protocol is a standard procedure for the synthesis of tetrahydroisoquinolines from dopamine derivatives.

Materials:

  • Dopamine hydrochloride

  • Acetaldehyde

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide solution

  • Ethyl acetate

Procedure:

  • Dissolve dopamine hydrochloride (1 equivalent) in methanol.

  • Add acetaldehyde (1.5 equivalents) to the solution.

  • Adjust the pH of the mixture to approximately 4-5 with hydrochloric acid.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (±)-salsolidine.

Pomeranz-Fritsch Synthesis of 6,7-Dimethoxyisoquinoline

This protocol is adapted from a modified Pomeranz-Fritsch synthesis.[9]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Aminoacetaldehyde dimethyl acetal

  • Toluene

  • Concentrated sulfuric acid

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Schiff Base Formation: Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene. Heat the mixture at reflux with a Dean-Stark trap to remove water.[9]

  • After the formation of the Schiff base is complete (monitored by TLC), cool the reaction mixture and remove the toluene under reduced pressure.

  • Cyclization: Carefully add the crude Schiff base to concentrated sulfuric acid at 0 °C.

  • Allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture onto crushed ice and basify with a cold sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6,7-dimethoxyisoquinoline.[9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical relationships between the starting materials and products for each synthetic route and a general experimental workflow.

Synthetic Routes to Isoquinoline Derivatives cluster_BN Bischler-Napieralski cluster_PS Pictet-Spengler cluster_PF Pomeranz-Fritsch bn_start β-Phenylethylamide bn_reagent POCl₃ / P₂O₅ bn_start->bn_reagent Cyclodehydration bn_product 3,4-Dihydroisoquinoline bn_reagent->bn_product ps_start1 β-Phenylethylamine ps_reagent Acid Catalyst ps_start1->ps_reagent Condensation ps_start2 Aldehyde / Ketone ps_start2->ps_reagent Condensation ps_product 1,2,3,4-Tetrahydroisoquinoline ps_reagent->ps_product Cyclization pf_start1 Benzaldehyde pf_reagent Strong Acid (H₂SO₄) pf_start1->pf_reagent Condensation pf_start2 Aminoacetaldehyde Acetal pf_start2->pf_reagent Condensation pf_product Isoquinoline pf_reagent->pf_product Cyclization

Caption: Synthetic pathways to isoquinoline derivatives.

General Experimental Workflow start Starting Materials reaction Reaction with Key Reagents start->reaction workup Aqueous Workup (Quenching, Neutralization) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Chromatography) extraction->purification product Final Product purification->product

Caption: Generalized experimental workflow.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-1-methoxyisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-1-methoxyisoquinoline, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, a lab coat, and safety goggles. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.

In case of a spill: Spills should be contained using an inert absorbent material such as sand, silica gel, or a universal binder. The collected material must then be placed in a suitable, sealed container for disposal as hazardous waste.

Waste Classification and Segregation

This compound is classified as a halogenated organic compound. As such, it must be segregated from other chemical waste streams. It is imperative not to mix this waste with non-halogenated organic solvents or aqueous waste. All waste containing this compound, including contaminated consumables like pipette tips and weighing boats, should be collected in a dedicated and clearly labeled hazardous waste container designated for "Halogenated Organic Waste."

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][2] Adherence to institutional, local, state, and federal regulations is mandatory.

Preparing Waste for Disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Halogenated Organic Waste" and must list "this compound" as a component.[3][4]

  • Waste Collection: Carefully transfer the waste this compound and any contaminated materials into the designated waste container. To prevent overfilling and potential spills, it is recommended not to exceed 80% of the container's capacity.

  • Container Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[3][4]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

  • Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.[1][2]

Disposal of Empty Containers:

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3][4]

  • Decontamination: Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.[2][3][4]

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's guidelines.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol [3]
Appearance Solid[2]
Melting Point 53-55 °C[1]
Boiling Point 315.6 °C at 760 mmHg[1]
Flash Point 144.6 °C[1]

Hazard Summary

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassHazard Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed[3]
Skin irritation (Category 2)H315: Causes skin irritation[3]
Eye irritation (Category 2A)H319: Causes serious eye irritation[3]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Waste Preparation cluster_disposal Disposal Path cluster_container Empty Container Handling A Identify Waste as This compound B Segregate as 'Halogenated Organic Waste' A->B C Collect in a Labeled, Leak-Proof Container B->C D Store in Designated Waste Accumulation Area C->D E Contact EHS or Licensed Waste Disposal Company D->E F Arrange for Pickup and Professional Disposal E->F G Triple Rinse with Appropriate Solvent H Collect Rinsate as 'Halogenated Organic Waste' G->H I Dispose of Clean Container as Non-Hazardous Waste G->I

Caption: Disposal workflow for this compound.

Experimental Protocols

Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at the laboratory scale for disposal purposes. The recommended and regulated method of disposal is through controlled incineration by a licensed hazardous waste disposal company.

References

Navigating the Safe Handling of 4-Bromo-1-methoxyisoquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with 4-Bromo-1-methoxyisoquinoline. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a halogenated isoquinoline derivative that requires careful handling due to its potential health hazards. Based on available safety data, the compound is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Therefore, a stringent PPE protocol is mandatory.

Recommended Personal Protective Equipment
Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect from splashes. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves offer good resistance to a variety of chemicals. For prolonged contact or when handling larger quantities, consider double-gloving or using thicker neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Chemical-resistant lab coatA lab coat, preferably one made of a material with low permeability to chemicals, should be worn and fully buttoned.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodAll handling of this compound in solid or solution form should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Preparation and Engineering Controls
  • Fume Hood: Ensure a certified chemical fume hood is operational before commencing any work. The sash should be kept at the lowest possible height while allowing for comfortable and safe manipulation.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

  • Spill Kit: A spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed waste container, and appropriate PPE should be readily accessible.

Step-by-Step Handling Procedure
  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to avoid splashing.

  • Reaction Setup: Ensure all glassware is properly clamped and secure. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction closely.

  • Post-Handling: After handling is complete, decontaminate the work area with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, and finally the lab coat).

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[2]

  • Spill: For a small spill within a fume hood, use an inert absorbent material to contain and collect the spilled substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Collection
  • Halogenated Organic Waste: All solid waste contaminated with this compound (e.g., weighing boats, pipette tips, gloves) and all solutions containing the compound should be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][4]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant," "Harmful").

Disposal Procedure
  • Collection: Collect all waste in a compatible, sealed container. Do not overfill the container.

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area while awaiting pickup.

  • Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional protocols for waste manifest and pickup scheduling. The primary method for the disposal of halogenated organic waste is through high-temperature incineration by a licensed hazardous waste disposal facility.[5]

Experimental Workflow and Disposal Diagram

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_emergency Check Emergency Equipment prep_hood->prep_emergency handling_weigh Weigh and Transfer prep_emergency->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Conduct Experiment handling_dissolve->handling_reaction cleanup_decon Decontaminate Work Area handling_reaction->cleanup_decon disposal_collect Collect in Labeled 'Halogenated Organic Waste' Container handling_reaction->disposal_collect Generate Waste cleanup_doff Doff PPE Correctly cleanup_decon->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash disposal_store Store in Designated Area disposal_collect->disposal_store disposal_pickup Arrange for EHS Pickup disposal_store->disposal_pickup

Caption: Workflow for safe handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.